rac-BHFF
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5,7-ditert-butyl-3-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16(22,13(21)23-12)17(18,19)20/h7-8,22H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNOANDLZIIFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402030 | |
| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123557-91-5 | |
| Record name | 5,7-Bis(1,1-dimethylethyl)-3-hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123557-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BHFF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123557915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123557-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BHFF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W3822BMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of rac-BHFF
Introduction to this compound
This compound, or (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, is a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] As a PAM, this compound does not activate the GABA-B receptor directly but enhances the effects of the endogenous ligand, γ-aminobutyric acid (GABA), and other orthosteric agonists like baclofen (B1667701).[3][4] This modulation results in an increased potency and efficacy of GABA-B receptor activation.[1][2] The primary therapeutic potential of this compound and other GABA-B PAMs is being explored in conditions such as anxiety, depression, neuropathic pain, and alcohol use disorder.[3][5][6] A key advantage of PAMs like this compound is their potential for fewer side effects, such as motor impairment and tolerance, compared to direct GABA-B receptor agonists.[4][7]
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-B Receptor
The core mechanism of action of this compound is its positive allosteric modulation of the GABA-B receptor. The GABA-B receptor is a G-protein coupled receptor (GPCR) that is a heterodimer composed of two subunits: GABA-B1 and GABA-B2. GABA binds to the GABA-B1 subunit, while the GABA-B2 subunit is responsible for G-protein coupling and signaling. This compound is thought to bind to an allosteric site on the GABA-B2 subunit.[4][8] This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists like GABA at the GABA-B1 subunit.
The downstream effects of enhanced GABA-B receptor activation by this compound include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in hyperpolarization of the neuronal membrane, leading to an inhibitory effect.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces neurotransmitter release from presynaptic terminals.
Interestingly, at higher concentrations, this compound may also act as an allosteric agonist, directly activating the GABA-B receptor in the absence of an orthosteric agonist.[4] Some studies also suggest that this compound can have effects independent of GABA-B receptor modulation, such as increasing ambient GABA levels by suppressing GABA uptake and increasing its tonic release.[9]
Signaling Pathway of this compound Modulated GABA-B Receptor
Caption: Signaling pathway of the GABA-B receptor modulated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Assay System | Reference |
| GABA Potency Increase | > 15-fold | Unknown | [1][2] |
| GABA Efficacy Increase | > 149% | Unknown | [1][2] |
Table 2: In Vivo Behavioral Effects
| Animal Model | Doses (mg/kg, i.g.) | Effect | Reference |
| Sardinian alcohol-preferring (sP) rats | 50, 100, 200 | 25%, 40%, and 65% reduction in daily alcohol intake, respectively. | [5] |
| Sardinian alcohol-preferring (sP) rats | 50, 100, 200 | ~30%, 65%, and 90% suppression in responding for alcohol, respectively. | [10] |
| Mice (with baclofen) | 100 | 1.9-fold decrease in the ED50 of baclofen for loss of righting. | [7] |
| Mice (with GHB) | 100 | 1.6-fold decrease in the ED50 of GHB for loss of righting. | [7] |
Table 3: Effects on [³⁵S]GTPγS Binding (with 30 µM baclofen)
| Brain Region | This compound Concentration | Increase in [³⁵S]GTPγS Binding (above basal) | Reference |
| Medial Prefrontal Cortex (mPFC) | 10 µM | From 29% to 514% | [11] |
| Cerebellum | 10 µM | From 13% to 1778% | [11] |
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is used to measure the activation of G-protein coupled receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor activation.
Protocol:
-
Brain Tissue Preparation: Brain regions of interest (e.g., medial prefrontal cortex, cerebellum) are dissected and homogenized in a buffer solution. The homogenate is then centrifuged to obtain a membrane preparation.
-
Incubation: The membrane preparation is incubated in a buffer containing GDP, the GABA-B receptor agonist (e.g., baclofen), this compound at various concentrations, and [³⁵S]GTPγS.
-
Reaction Termination: The incubation is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of [³⁵S]GTPγS bound is proportional to the level of GABA-B receptor activation.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Alcohol Self-Administration in Rats
This is a behavioral model used to study the reinforcing properties of alcohol and the effects of potential treatments for alcohol use disorder.
Protocol:
-
Training: Rats are trained to press a lever to receive a reward, which is an alcohol solution (e.g., 15% v/v). This is typically done in operant chambers with a fixed-ratio schedule of reinforcement.
-
Stable Responding: The training continues until the rats show a stable pattern of lever pressing for alcohol.
-
Drug Administration: Before the self-administration session, the rats are administered this compound or a vehicle control, typically via oral gavage (i.g.).
-
Testing: The number of lever presses for alcohol is recorded during the session. A reduction in lever pressing in the this compound treated group compared to the control group indicates that the compound reduces the reinforcing effects of alcohol.
-
Specificity Control: To ensure the effect is specific to alcohol reinforcement and not due to general motor impairment, a similar experiment can be conducted with a different reward, such as a sucrose (B13894) solution.[10]
Caption: Experimental workflow for the alcohol self-administration model in rats.
Logical Relationship: Orthosteric Agonist vs. Positive Allosteric Modulator
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discriminative stimulus effects of the GABAB receptor-positive modulator this compound: comparison with GABAB receptor agonists and drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New effects of GABAB receptor allosteric modulator this compound on ambient GABA, uptake/release, Em and synaptic vesicle acidification in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAB receptor-positive modulators: brain region-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the rac-BHFF GABAB Receptor Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding and modulatory effects of rac-BHFF, a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key pathways and workflows. The information compiled herein is critical for understanding the mechanism of action of this compound and for facilitating the discovery and development of novel GABAB receptor modulators.
Introduction to this compound and the GABAB Receptor
The GABAB receptor, a metabotropic G-protein coupled receptor (GPCR), is a key component of the inhibitory system in the central nervous system. It plays a crucial role in modulating neuronal excitability and synaptic transmission.[1][2] Activation of the GABAB receptor, typically by the endogenous ligand GABA or synthetic agonists like baclofen, leads to a cascade of intracellular events that ultimately result in neuronal inhibition.[1] However, the therapeutic use of orthosteric agonists is often limited by side effects.[2]
Positive allosteric modulators (PAMs) represent a promising therapeutic strategy by enhancing the effect of the endogenous agonist GABA without directly activating the receptor themselves.[3] this compound ((R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one) is a potent and selective GABAB receptor PAM that has demonstrated significant potential in preclinical studies.[2] It exhibits anxiolytic activity and is orally active. This guide delves into the specifics of its interaction with the GABAB receptor.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the interaction of this compound with the GABAB receptor, compiled from various in vitro studies.
Table 1: In Vitro Potentiation of GABA by this compound
| Parameter | Value | Assay System | Reference |
| Increase in GABA Potency | > 15-fold | Not specified | [4] |
| Increase in GABA Efficacy | > 149% | Not specified | [4] |
Table 2: Modulation of Baclofen-Stimulated [35S]GTPγS Binding by this compound
| Brain Region | This compound Concentration | Baclofen Concentration | Increase in [35S]GTPγS Binding (above basal) | Reference |
| Cerebellum | 10 µM | 30 µM | 1778% | [5] |
| Medial Prefrontal Cortex (mPFC) | 10 µM | 30 µM | 514% | [5] |
Signaling Pathways and Logical Relationships
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist, potentiated by a PAM like this compound, initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability.
Workflow for Identification of GABAB Receptor PAMs
The discovery of novel GABAB receptor PAMs typically follows a multi-step process, beginning with high-throughput screening and progressing through various stages of in vitro and in vivo validation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound on the GABAB receptor.
[35S]GTPγS Binding Assay for GABAB Receptor Activation
This functional assay measures the activation of G-proteins coupled to the GABAB receptor upon agonist stimulation, which is potentiated by PAMs.
Objective: To determine the potency (EC50) and efficacy (Emax) of agonists in the presence and absence of a PAM.
Materials:
-
Cell membranes expressing GABAB receptors (e.g., from CHO cells or rat brain tissue)
-
[35S]GTPγS (radioligand)
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
GABA or other agonist
-
This compound or other PAM
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation fluid
-
96-well filter plates (e.g., GF/B)
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
GDP (final concentration ~10-30 µM)
-
Agonist (at various concentrations)
-
PAM (this compound, at a fixed concentration, e.g., 10 µM) or vehicle
-
Cell membranes (5-20 µg protein/well)
-
-
Initiate Reaction: Add [35S]GTPγS (final concentration ~0.05-0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Rapidly filter the reaction mixture through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (assay buffer without GDP and [35S]GTPγS).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the presence of agonist and PAM.
-
Non-specific binding: Radioactivity in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding: Total binding - non-specific binding.
-
Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values. Compare the curves in the presence and absence of the PAM to quantify the potentiation.
-
Radioligand Binding Assay to Determine Allosteric Modulation
This assay is used to investigate how a PAM like this compound affects the binding of a radiolabeled orthosteric ligand (agonist or antagonist) to the GABAB receptor.
Objective: To determine the effect of a PAM on the affinity (Kd) and/or binding capacity (Bmax) of an orthosteric radioligand.
Materials:
-
Cell membranes expressing GABAB receptors
-
Radiolabeled orthosteric ligand (e.g., [3H]GABA, [3H]baclofen, or a labeled antagonist)
-
Unlabeled orthosteric ligand (for non-specific binding)
-
This compound or other PAM
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Scintillation fluid
-
96-well filter plates (e.g., GF/C)
-
Cell harvester
Procedure:
-
Membrane Preparation: As described in the [35S]GTPγS binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components:
-
Assay buffer
-
Radiolabeled orthosteric ligand (at a concentration near its Kd)
-
PAM (this compound, at various concentrations) or vehicle
-
Cell membranes (50-100 µg protein/well)
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Termination: Filter and wash as described in the [35S]GTPγS binding assay protocol.
-
Detection: As described in the [35S]GTPγS binding assay protocol.
-
Data Analysis:
-
Determine specific binding at each concentration of the PAM.
-
To assess the effect on agonist affinity, perform a competition binding experiment with a fixed concentration of radiolabeled antagonist and varying concentrations of agonist, in the presence and absence of the PAM. A leftward shift in the agonist competition curve indicates an increase in agonist affinity.
-
To assess the effect on radioligand binding, perform a saturation binding experiment with varying concentrations of the radioligand in the presence and absence of a fixed concentration of the PAM. Changes in Kd and Bmax can then be determined.
-
Conclusion
This compound stands out as a significant tool for probing the function of the GABAB receptor and as a lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its interaction with the GABAB receptor, supported by quantitative data and detailed experimental protocols. The visualization of the signaling pathway and drug discovery workflow further aids in conceptualizing the broader context of this compound research. It is anticipated that this technical guide will serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of GABAB receptor positive allosteric modulators.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor-positive modulators: brain region-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
An In-Depth Technical Guide on the Pharmacology and Toxicology of rac-BHFF
For Researchers, Scientists, and Drug Development Professionals
Abstract
rac-BHFF ((R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one) is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor. As a research tool, it has been instrumental in elucidating the therapeutic potential of enhancing GABAB receptor signaling in a variety of CNS disorders. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacological effects, and available safety data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this area.
Introduction
The γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged synaptic inhibition in the central nervous system. Its activation has been implicated in a range of physiological processes, and its dysfunction is associated with conditions such as anxiety, depression, addiction, and pain. While direct agonists of the GABAB receptor, such as baclofen (B1667701), have therapeutic applications, their use is often limited by side effects including sedation, muscle weakness, and the development of tolerance.
Positive allosteric modulators (PAMs) of the GABAB receptor represent a promising alternative therapeutic strategy. By binding to a site on the receptor distinct from the orthosteric agonist binding site, PAMs potentiate the effect of the endogenous agonist, GABA. This mechanism of action is thought to offer a more nuanced and potentially safer modulation of GABAB receptor activity, as the effect of the PAM is dependent on the presence of endogenous GABA, thus preserving the spatial and temporal dynamics of physiological signaling.
This compound has emerged as a valuable pharmacological tool in the study of GABAB receptor modulation. This guide aims to consolidate the current knowledge on the pharmacology and toxicology of this compound to serve as a resource for researchers in the field.
Pharmacology
Mechanism of Action
This compound is a positive allosteric modulator of the GABAB receptor.[1] It enhances the receptor's response to GABA by increasing both the potency and efficacy of the endogenous agonist.[1] In vitro studies have shown that this compound can increase the potency of GABA by over 15-fold and its efficacy by over 149%.[1] This potentiation of GABAergic signaling is the primary mechanism underlying the pharmacological effects of this compound.
At higher concentrations, this compound may also exhibit direct agonist activity at the GABAB2 subunit of the receptor.[2][3] This suggests a dual mechanism of action that may contribute to its in vivo effects, particularly at higher doses.
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been characterized in various assays. A summary of the key quantitative data is presented in Table 1.
| Parameter | Value | Assay System | Reference |
| GABA Potentiation (fold increase) | > 15 | GTPγS binding assay | [1] |
| GABA Efficacy (% increase) | > 149 | GTPγS binding assay | [1] |
| EC50 (for GABA potentiation) | 234 nM | GTPγS binding assay | Malherbe et al., 2008 |
Table 1: Summary of In Vitro Pharmacological Data for this compound
In Vivo Pharmacology
In vivo studies in animal models have demonstrated the therapeutic potential of this compound in several CNS disorders.
-
Anxiolytic Activity: this compound has been shown to exhibit anxiolytic effects in vivo.[1]
-
Reduction of Alcohol Intake: Studies in alcohol-preferring rats have demonstrated that this compound can significantly reduce alcohol self-administration and drinking behavior.[4][5] Doses of 50, 100, and 200 mg/kg (administered intragastrically) resulted in a dose-dependent reduction in alcohol intake.[4]
-
Analgesia: In models of neuropathic pain, this compound has been shown to enhance the analgesic effects of the GABAB agonist baclofen.[6] While this compound alone did not show analgesic activity in neuropathic mice, its co-administration with baclofen allowed for a reduction in the required dose of baclofen to achieve pain relief.[6]
-
Enhancement of GABAB Agonist Effects: this compound potentiates the in vivo effects of GABAB agonists like baclofen and GHB, such as loss of righting reflex in mice.[7]
A summary of key in vivo pharmacological data is presented in Table 2.
| Pharmacological Effect | Animal Model | Doses Tested | Key Findings | Reference |
| Reduction of Alcohol Intake | Sardinian alcohol-preferring (sP) rats | 50, 100, 200 mg/kg (i.g.) | Dose-dependent reduction in alcohol self-administration. | [4][5] |
| Analgesia (in combination with baclofen) | Mice with chronic constriction injury of the sciatic nerve | Not specified for this compound alone | Potentiated baclofen-mediated analgesia. | [6] |
| Anxiolytic Activity | Not specified | Not specified | Exhibits anxiolytic activity. | [1] |
| Potentiation of Baclofen-induced Loss of Righting | Mice | 100 mg/kg | Decreased the ED50 of baclofen. | [7] |
Table 2: Summary of In Vivo Pharmacological Data for this compound
Toxicology
Comprehensive toxicological data for this compound is limited in the public domain, which is common for a research compound. The available information primarily focuses on the on-target side effects observed in pharmacological studies, which are generally considered to be milder than those of direct GABAB agonists.
On-Target Side Effects
The primary concern with compounds acting on the GABAB receptor is the potential for sedation, motor impairment, and development of tolerance. While GABAB PAMs are generally reported to have a better safety profile than agonists, these effects can still occur, particularly at higher doses.
-
Locomotor Activity: In a study on alcohol self-administration in rats, this compound did not alter spontaneous locomotor activity at doses that effectively reduced alcohol intake, suggesting a specific effect on reward pathways rather than general sedation.[5]
-
Hypothermia: Unlike some other GABAB modulators, this compound did not induce hypothermia in mice when administered alone, further suggesting a more selective in vivo profile.[7]
Off-Target Effects
At higher concentrations, this compound has been shown to have effects that are not mediated by the GABAB receptor.
-
GABA Uptake and Release: In synaptosomal preparations, this compound was found to suppress the uptake of GABA and increase its tonic release at concentrations of 3-30 µM.[8]
-
Membrane Depolarization: At concentrations of 0.3-30 µM, this compound caused a dose-dependent depolarization of the plasma membrane and dissipation of the proton gradient of synaptic vesicles.[8][9] These effects were not blocked by a GABAB receptor antagonist, indicating an off-target mechanism.[8][9]
Acute and Genetic Toxicology
Experimental Protocols
Radioligand Binding Assay for GABAB Receptors
This protocol is a general method for assessing the binding of compounds to GABAB receptors and can be adapted to study the allosteric modulation by this compound.
4.1.1. Materials:
-
Rat brain tissue
-
[3H]GABA or other suitable radioligand
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
4.1.2. Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 10-20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh binding buffer.
-
Repeat the wash step multiple times to remove endogenous GABA.
-
Determine the protein concentration of the final membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a defined amount of membrane protein to each well.
-
Add varying concentrations of this compound.
-
Add a fixed concentration of the radioligand (e.g., [3H]GABA).
-
For non-specific binding, add a high concentration of a known GABAB receptor agonist (e.g., baclofen) or antagonist.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the effect of this compound on the affinity (Kd) and binding capacity (Bmax) of the radioligand.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABAB receptor and is used to determine the potency and efficacy of allosteric modulators.
4.2.1. Materials:
-
Cell membranes expressing GABAB receptors
-
[35S]GTPγS
-
GABA
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
4.2.2. Protocol:
-
Assay Setup:
-
In a 96-well plate, add a defined amount of membrane protein to each well.
-
Add varying concentrations of GABA in the presence and absence of a fixed concentration of this compound.
-
Add a fixed concentration of GDP.
-
Pre-incubate the plate for a defined period.
-
-
Initiation of Reaction:
-
Add a fixed concentration of [35S]GTPγS to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration-response curves for GABA in the presence and absence of this compound.
-
Determine the EC50 and Emax values to quantify the potentiation effect of this compound.
-
In Vivo Study of Alcohol Consumption in Rats
This protocol describes a method to evaluate the effect of this compound on voluntary alcohol consumption in alcohol-preferring rats.
4.3.1. Animals:
-
Sardinian alcohol-preferring (sP) rats or other suitable alcohol-preferring strain.
4.3.2. Housing and Diet:
-
House the rats individually with free access to food and a two-bottle choice of 10% (v/v) ethanol (B145695) and water.
4.3.3. Drug Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose).
-
Administer this compound or vehicle via intragastric gavage (i.g.) at the desired doses (e.g., 0, 50, 100, 200 mg/kg) once daily for a specified period (e.g., 7 days).[4]
4.3.4. Measurements:
-
Measure the daily consumption of ethanol and water by weighing the bottles.
-
Measure daily food intake.
-
Monitor the body weight of the animals.
4.3.5. Data Analysis:
-
Calculate the daily ethanol intake in g/kg of body weight.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.
Signaling Pathways and Visualizations
GABAB Receptor Signaling Pathway
Activation of the heterodimeric GABAB receptor (composed of GABAB1 and GABAB2 subunits) by GABA leads to the activation of associated Gi/o proteins. The G-protein dissociates into Gαi/o and Gβγ subunits, which then modulate downstream effectors. Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can directly inhibit voltage-gated Ca2+ channels (VGCCs) and activate G-protein-coupled inwardly-rectifying K+ (GIRK) channels. This compound, as a PAM, enhances these downstream signaling events by potentiating the initial activation of the receptor by GABA.
Caption: Simplified GABAB receptor signaling pathway modulated by this compound.
Experimental Workflow for In Vivo Alcohol Consumption Study
The following diagram illustrates the workflow for an in vivo experiment designed to assess the effect of this compound on alcohol consumption in rats.
Caption: Experimental workflow for an in vivo alcohol consumption study.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the GABAB receptor in health and disease. Its properties as a potent and selective positive allosteric modulator have been well-characterized in vitro and in vivo, demonstrating its potential to produce therapeutic effects with a potentially improved safety profile compared to direct agonists. However, a comprehensive toxicological profile of this compound is not yet publicly available, and further studies are needed to fully assess its safety. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate future research into this compound and the broader field of GABAB receptor modulation.
References
- 1. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. African buffalo - Wikipedia [en.wikipedia.org]
- 9. New effects of GABAB receptor allosteric modulator this compound on ambient GABA, uptake/release, Em and synaptic vesicle acidification in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of rac-BHFF Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological activity of racemic BHFF (rac-BHFF) and its enantiomers, focusing on their role as positive allosteric modulators (PAMs) of the GABA(B) receptor. This document provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to this compound
(R,S)-5,7-di-tert-butyl-3-hydroxy-3-(trifluoromethyl)-3H-benzofuran-2-one, commonly known as this compound, is a potent and selective positive allosteric modulator of the GABA(B) receptor.[1] As a PAM, this compound enhances the potency and efficacy of the endogenous ligand, γ-aminobutyric acid (GABA).[2] This modulation is achieved by binding to a site on the receptor distinct from the GABA binding site, inducing a conformational change that increases the receptor's response to GABA.[3] this compound has demonstrated anxiolytic activity in vivo and is orally active, making it a compound of significant interest for therapeutic development.[2]
Stereoselective Activity of BHFF Enantiomers
Chirality plays a crucial role in the interaction of drug molecules with their biological targets. In the case of BHFF, the enantiomers exhibit differential activity, with the (+)-enantiomer being significantly more potent than the racemic mixture.
Quantitative Data Summary
The following table summarizes the quantitative data on the activity of this compound and its (+)-enantiomer from GTPγ[³⁵S]-binding assays, which measure the activation of G-proteins coupled to the GABA(B) receptor.[4]
| Compound | Concentration | Fold Increase in GABA Potency | Efficacy (% of GABA max) |
| This compound | 0.3 µM | 15.3-fold | 149% |
| (+)-BHFF | 0.3 µM | 87.3-fold | 181% |
Cryo-electron microscopy studies have provided a structural basis for this stereoselectivity, revealing that the (+)-BHFF enantiomer fits more favorably into the allosteric binding site at the interface of the transmembrane domains of the GB1 and GB2 subunits of the GABA(B) receptor.[2] This improved fit likely accounts for the enhanced potentiation of the GABA response observed with the pure (+)-enantiomer.[2]
Signaling Pathway
This compound modulates the GABA(B) receptor signaling pathway. The GABA(B) receptor is a G-protein coupled receptor (GPCR) that, upon activation, dissociates the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its enantiomers.
GTPγ[³⁵S] Binding Assay
This functional assay measures the activation of G-proteins following agonist stimulation of the GABA(B) receptor.
Materials:
-
CHO-K1 cells stably co-expressing human GABA(B1a) and GABA(B2a) subunits.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
GTPγ[³⁵S] (specific activity >1000 Ci/mmol).
-
GDP.
-
GABA and test compounds (this compound, (+)-BHFF).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the GABA(B) receptor subunits.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine protein concentration.
-
-
Assay:
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of GABA.
-
Add 25 µL of assay buffer containing the test compound (this compound or (+)-BHFF) at the desired concentration (e.g., 0.3 µM).
-
Add 25 µL of membrane suspension (typically 10-20 µg of protein).
-
Add 25 µL of GDP to a final concentration of 30 µM.
-
Pre-incubate for 20 minutes at 30°C.
-
Initiate the binding reaction by adding 25 µL of GTPγ[³⁵S] to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Plot the specific binding as a function of GABA concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
Loss of Righting Reflex (LRR) in Mice
This in vivo assay is used to assess the sedative-hypnotic effects of compounds that potentiate GABAergic neurotransmission.[4][5]
Animals:
-
Male mice (e.g., C57BL/6J), weighing 20-25 g.
Materials:
-
Baclofen (B1667701) (GABA(B) receptor agonist).
-
This compound or its enantiomers, formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Vehicle control.
Procedure:
-
Administer the test compound (this compound or enantiomer) or vehicle to the mice at a predetermined time before the administration of baclofen (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Administer a sub-threshold dose of baclofen (a dose that does not typically induce LRR on its own).
-
At various time points after baclofen administration, place each mouse gently on its back.
-
The righting reflex is considered lost if the mouse is unable to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).
-
Record the number of mice in each group that exhibit LRR.
Data Analysis:
-
Compare the percentage of mice showing LRR in the compound-treated groups to the vehicle-treated group.
-
A significant increase in the number of mice with LRR in the presence of the test compound indicates potentiation of the GABAergic effect of baclofen.
Operant Alcohol Self-Administration in Rats
This behavioral model is used to evaluate the potential of compounds to reduce alcohol-seeking and consumption behaviors.[6]
Animals:
-
Male rats (e.g., Wistar or Sardinian alcohol-preferring), with free access to food and water unless otherwise specified for the protocol.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
Procedure:
-
Training:
-
Train rats to press a lever for a reward. Initially, the reward is a palatable solution like sucrose (B13894) or saccharin.
-
Gradually introduce alcohol into the reward solution, and then fade out the sweetening agent, to train the rats to self-administer alcohol.
-
Establish a stable baseline of alcohol self-administration on a fixed-ratio schedule of reinforcement (e.g., FR1, where one lever press delivers one reward).
-
-
Testing:
-
Once a stable baseline is achieved, administer the test compound (this compound or enantiomer) or vehicle at different doses prior to the self-administration session.
-
Place the rats in the operant chambers and allow them to self-administer alcohol for a set period (e.g., 30 or 60 minutes).
-
Record the number of lever presses on the active (alcohol-delivering) and inactive levers.
-
-
Data Analysis:
-
Compare the number of lever presses for alcohol in the compound-treated groups to the vehicle-treated group.
-
A significant reduction in lever pressing for alcohol suggests that the compound may reduce the reinforcing properties of alcohol.
-
Workflow and Logical Relationships
The following diagram illustrates the workflow for characterizing the biological activity of BHFF enantiomers.
Conclusion
This compound is a potent positive allosteric modulator of the GABA(B) receptor with demonstrated in vivo activity. The biological activity of this compound is stereoselective, with the (+)-enantiomer exhibiting significantly greater potency and efficacy in potentiating GABAergic signaling compared to the racemic mixture. This enhanced activity is supported by structural data showing a better fit of the (+)-enantiomer in the allosteric binding site of the GABA(B) receptor. The experimental protocols provided in this guide offer a framework for the continued investigation of BHFF enantiomers and other GABA(B) receptor modulators. Further research into the distinct pharmacological profiles of the individual enantiomers is warranted to fully elucidate their therapeutic potential.
References
- 1. (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one | C17H21F3O3 | CID 4332683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of inactive and active GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indirect Influence of rac-BHFF on Glutamatergic Transmission: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-BHFF, or (±)-5,7-di-tert-butyl-3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one, is a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor. Its primary mechanism of action involves enhancing the affinity and efficacy of GABA at the GABA-B receptor, thereby potentiating GABAergic inhibitory neurotransmission. While the direct effects of this compound on glutamatergic receptors remain largely uncharacterized, a growing body of evidence suggests an indirect modulatory role on the glutamatergic system. This technical guide provides an in-depth analysis of the known effects of this compound, with a focus on its consequential impact on glutamatergic transmission, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Potentiation of GABA-B Receptors
The foundational action of this compound is its positive allosteric modulation of GABA-B receptors. It increases the potency and efficacy of GABA at these receptors. This potentiation of inhibitory signaling is the primary driver of its physiological effects.
Indirect Effects on Glutamatergic Transmission
The influence of this compound on glutamatergic transmission is primarily a downstream consequence of its action on GABA-B receptors. Presynaptic GABA-B receptors are known to inhibit the release of glutamate (B1630785). By enhancing the function of these receptors, this compound is hypothesized to indirectly reduce glutamatergic activity.
One key study investigated the effects of this compound on neuroadaptations in the ventral tegmental area (VTA) induced by drugs of abuse. The findings suggest that while this compound itself does not induce glutamate receptor neuroplasticity, it can reverse plasticity changes caused by substances like ethanol (B145695) and cocaine.[1] This points to a regulatory role of this compound on glutamatergic synapse stability and function under pathological conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the effects of this compound.
| Parameter | Agonist | This compound Concentration | Fold Increase in Potency | % Increase in Efficacy | Brain Region | Reference |
| GABA-B Receptor Modulation | GABA | Not Specified | > 15 | > 149 | Not Specified | |
| [³⁵S]GTPγS Binding | Baclofen (30 µM) | 10 µM | - | from 29% to 514% above basal | Medial Prefrontal Cortex | [2] |
| [³⁵S]GTPγS Binding | Baclofen (30 µM) | 10 µM | - | from 13% to 1778% above basal | Cerebellum | [2] |
| [³⁵S]GTPγS Binding | γ-hydroxybutyrate (20 mM) | 10 µM | - | Increased | Cerebellum | [2] |
| [³⁵S]GTPγS Binding | γ-hydroxybutyrate (20 mM) | 10 µM | - | No Increase | Medial Prefrontal Cortex | [2] |
Table 1: In Vitro Potentiation of GABA-B Receptor Activity by this compound
| Animal Model | Drug of Abuse | This compound Treatment | Effect on Glutamate Receptor Neuroplasticity in VTA DA Neurons | Reference |
| Mice | - | Chronic this compound | Failed to induce | [1] |
| Mice | Ethanol | Pretreatment with this compound | Reversed ethanol-induced plasticity | [1] |
| Mice | Cocaine | Pretreatment with this compound | Reversed cocaine-induced plasticity | [1] |
Table 2: In Vivo Effects of this compound on Glutamate Receptor Plasticity
Experimental Protocols
In Vitro [³⁵S]GTPγS Binding Assay
This protocol is based on the methodology described in studies investigating the effects of allosteric modulators on G-protein coupled receptors.
-
Brain Tissue Preparation: Brains from adult male Sprague-Dawley rats are rapidly removed and dissected to isolate the medial prefrontal cortex and cerebellum.
-
Membrane Preparation: The isolated brain regions are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) and centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is washed and re-suspended in the same buffer.
-
Binding Assay: The membrane suspension is incubated in a final volume of 1 ml of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 30 µM GDP) containing 0.05 nM [³⁵S]GTPγS.
-
Drug Application: The assay includes various concentrations of the GABA-B agonist (baclofen or GHB) in the presence or absence of this compound (10 µM).
-
Incubation and Termination: The mixture is incubated at 30°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
In Vivo Electrophysiology and Neuroplasticity Analysis
The following is a generalized protocol based on studies of drug-induced synaptic plasticity.
-
Animal Model: C57BL/6J mice are used. A stable intravenous catheter is implanted for cocaine self-administration studies.
-
Drug Administration: Mice are treated with ethanol (e.g., 2 g/kg, i.p.) or allowed to self-administer cocaine. A separate group receives pretreatment with this compound at non-sedative doses prior to ethanol or cocaine exposure.
-
Slice Preparation: 24 hours after the final drug administration, mice are anesthetized, and brains are rapidly removed. Coronal slices containing the VTA are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on putative dopamine (B1211576) (DA) neurons in the VTA. The AMPA/NMDA ratio is measured by holding the neuron at +40 mV and recording the peak AMPA receptor-mediated current and the NMDA receptor-mediated current 50 ms (B15284909) after the peak.
-
Data Analysis: The AMPA/NMDA ratio is calculated and compared between different treatment groups to assess changes in synaptic strength and glutamate receptor function.
Signaling Pathways and Logical Relationships
Proposed Indirect Modulation of Glutamatergic Synapse by this compound
Caption: Proposed mechanism of this compound's indirect effect on glutamate release.
Experimental Workflow for Assessing Neuroplasticity
Caption: Workflow for studying the effects of this compound on synaptic plasticity.
Conclusion
The available evidence strongly indicates that this compound's primary pharmacological target is the GABA-B receptor. Its effects on glutamatergic transmission appear to be indirect, stemming from the potentiation of presynaptic GABAergic inhibition of glutamate release. While direct interactions with glutamate receptors have not been demonstrated, the ability of this compound to reverse drug-induced neuroplasticity in brain regions like the VTA highlights a significant modulatory role in circuits where GABAergic and glutamatergic systems are tightly integrated. Future research should aim to dissect the precise molecular mechanisms underlying this indirect modulation and explore its therapeutic potential for disorders characterized by aberrant glutamatergic signaling.
References
A Comprehensive Technical Review of rac-BHFF: A Potent GABAB Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-BHFF, or (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor.[1] As a PAM, this compound does not directly activate the GABAB receptor but enhances the effect of the endogenous agonist, GABA. This mechanism of action has positioned this compound and other GABAB PAMs as promising therapeutic agents for various neurological and psychiatric disorders, including alcohol use disorder and neuropathic pain, potentially offering a better safety profile than direct receptor agonists like baclofen (B1667701).[2] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its pharmacological effects, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound in Alcohol Consumption Studies
| Animal Model | Dosing Regimen | Effect on Alcohol Intake | Reference |
| Sardinian alcohol-preferring (sP) rats | 50, 100, 200 mg/kg (i.g.), once daily for 7 days | Dose-dependent reduction of ~25%, 40%, and 65%, respectively. | [3] |
| Sardinian alcohol-preferring (sP) rats | 50, 100, 200 mg/kg (i.g.), single dose | Dose-dependent suppression in alcohol self-administration by ~30%, 65%, and 90%, respectively. | [4] |
Table 2: In Vivo Effects of this compound on Nociception and Motor Function
| Animal Model | Dosing Regimen | Effect | Reference |
| Healthy Mice | Not specified | Significantly increased paw withdrawal threshold to mechanical stimulation. | [5] |
| Neuropathic Mice (Chronic constriction of sciatic nerve) | Not specified | No analgesic activity when administered alone. | [5] |
| Neuropathic Mice (Chronic constriction of sciatic nerve) | Co-administered with intrathecal baclofen | Potentiated the analgesic effect of baclofen. | [5] |
| Mice | 100 mg/kg | Decreased the ED50 of baclofen for loss of righting by 1.9-fold. | [6] |
| Mice | 100 mg/kg | Decreased the ED50 of GHB for loss of righting by 1.6-fold. | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
-
Animals: Selectively bred Sardinian alcohol-preferring (sP) rats.[4]
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Training: Rats were trained to press a lever for oral self-administration of 15% (v/v) alcohol or 0.7% (w/v) sucrose (B13894) solution during daily 30-minute sessions. A fixed ratio 4 (FR4) schedule of reinforcement was used, meaning four lever presses resulted in one reward delivery.[4]
-
Stable Responding: Training continued until a stable level of responding was achieved.[4]
-
Treatment: this compound was administered intragastrically (i.g.) at doses of 0, 50, 100, and 200 mg/kg.[4]
-
Data Collection: The total number of responses on the alcohol and sucrose levers, as well as the latency to the first response, were recorded.[4]
-
Two-Bottle Choice Alcohol Drinking Paradigm in sP Rats
-
Animals: Sardinian alcohol-preferring (sP) rats.[3]
-
Housing: Rats were housed individually with unlimited access to two bottles.[3]
-
Procedure:
-
Acclimation: Rats were given a choice between a bottle of 10% (v/v) alcohol and a bottle of water for 24 hours a day.[3]
-
Treatment: this compound was administered intragastrically (i.g.) once daily for 7 consecutive days at doses of 0, 50, 100, and 200 mg/kg.[3]
-
Data Collection: Daily intake of alcohol, water, and food was measured. Total fluid intake was calculated as the sum of alcohol and water intake.[3]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by positively modulating the GABAB receptor, a G-protein coupled receptor (GPCR). The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits.
GABAB Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABAB receptor and the modulatory role of this compound.
Caption: GABAB receptor signaling pathway and the allosteric modulation by this compound.
Experimental Workflow: Investigating this compound Effects on Alcohol Self-Administration
The following diagram outlines the typical experimental workflow to assess the impact of this compound on alcohol-seeking behavior in a preclinical model.
Caption: Experimental workflow for studying this compound effects on alcohol self-administration.
Discussion and Future Directions
The collective evidence strongly supports the therapeutic potential of this compound, particularly in the context of alcohol use disorder. Its ability to reduce alcohol consumption and seeking behavior in preclinical models is robust and dose-dependent.[3][4] Furthermore, its modulatory, rather than direct agonistic, action on the GABAB receptor suggests a lower propensity for the side effects associated with drugs like baclofen, such as muscle relaxation and sedation.[2][5]
The finding that this compound potentiates the analgesic effects of baclofen in neuropathic pain models opens up possibilities for combination therapies that could allow for lower, and therefore safer, doses of baclofen.[5] However, the lack of analgesic efficacy of this compound when used alone in these models suggests that the endogenous GABAergic tone may be insufficient in chronic pain states for a PAM to be effective on its own.[5]
Future research should focus on several key areas. Elucidating the precise binding site and the conformational changes induced by this compound on the GABAB receptor will be crucial for the rational design of next-generation PAMs with improved pharmacokinetic and pharmacodynamic properties. While preclinical data are promising, clinical trials are necessary to determine the efficacy and safety of this compound or similar compounds in human populations for the treatment of alcohol use disorder and other conditions. The discriminative stimulus effects of this compound appear to differ from those of GABAB agonists, suggesting a unique subjective experience that warrants further investigation.[7][8] Finally, exploring the effects of this compound in combination with other pharmacological agents could reveal synergistic interactions and broaden its therapeutic applications.
References
- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discriminative stimulus effects of the GABAB receptor-positive modulator this compound: comparison with GABAB receptor agonists and drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rac-BHFF: A Positive Allosteric Modulator of the GABA-B Receptor
Introduction
rac-BHFF, with the chemical name (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, is a potent and selective synthetic organic compound that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] As a PAM, this compound does not directly activate the GABA-B receptor but rather enhances the effects of the endogenous agonist, GABA. This modulation leads to a significant increase in the potency and efficacy of GABA, making this compound a valuable tool for studying GABA-B receptor function and a potential therapeutic agent for various neurological and psychiatric disorders.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its study.
Chemical Properties of this compound [1][2][3][4]
| Property | Value |
| Full Chemical Name | (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one |
| Synonyms | This compound, (R,S)-BHFF |
| CAS Number | 123557-91-5 |
| Molecular Formula | C₁₇H₂₁F₃O₃ |
| Molecular Weight | 330.34 g/mol |
| Compound Class | Synthetic organic |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the GABA-B receptor, which is distinct from the orthosteric binding site for GABA. The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: GABA-B1 and GABA-B2. While GABA binds to the GABA-B1 subunit, this compound is thought to bind to the transmembrane domain of the GABA-B2 subunit. This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of GABA binding to the GABA-B1 subunit.
Upon activation by GABA and potentiation by this compound, the GABA-B receptor couples to inhibitory G-proteins of the Gi/o family.[5][6] This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effector systems:[7][8][9]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K+) and hyperpolarization of the postsynaptic neuron. This hyperpolarization makes the neuron less likely to fire an action potential.
-
Inhibition of Voltage-gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, thereby decreasing the release of neurotransmitters.
The net effect of this compound's positive allosteric modulation is an enhancement of GABAergic inhibitory neurotransmission.
Caption: GABA-B Receptor Signaling Pathway Modulated by this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| GABA Potency Increase | > 15-fold | Unknown | [1][2][3] |
| GABA Efficacy Increase | > 149% | Unknown | [1][2][3] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Effect | Doses | Route of Administration | Reference |
| Sardinian alcohol-preferring (sP) rats | Reduction in alcohol self-administration | 50, 100, 200 mg/kg | Intragastric (i.g.) | [10] |
| Sardinian alcohol-preferring (sP) rats | Reduction in daily alcohol intake | 50, 100, 200 mg/kg | Intragastric (i.g.) | [11] |
| Mice with chronic constriction injury | Potentiation of baclofen-induced analgesia | Not specified | Not specified | [12] |
| Healthy mice | Increased paw withdrawal threshold | Not specified | Not specified | [12] |
| Mice | Anxiolytic activity | Not specified | Oral | [1][2][3] |
| Mice | Enhanced loss of righting induced by baclofen | Up to 100 mg/kg | Not specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Objective: To determine the effect of this compound on GABA-B receptor-mediated G-protein activation.
Materials:
-
Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK293 cells, or rodent brain tissue)
-
[³⁵S]GTPγS
-
GABA
-
This compound
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of GABA and this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), GDP (to a final concentration of 10-30 µM), and the desired concentrations of GABA and/or this compound.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate for another 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data are expressed as a percentage of basal [³⁵S]GTPγS binding or as a percentage of the maximal stimulation achieved with a saturating concentration of a full agonist.
Caption: Workflow for a GTPγS Binding Assay.
Operant Alcohol Self-Administration in Rats
This behavioral model is used to assess the reinforcing properties of alcohol and the effects of pharmacological agents on alcohol-seeking behavior.
Objective: To evaluate the effect of this compound on the motivation to consume alcohol.
Animals: Sardinian alcohol-preferring (sP) rats are often used due to their high voluntary alcohol consumption.
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
Procedure:
-
Training:
-
Rats are trained to press a lever for a reward, typically a sucrose (B13894) solution, on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one press delivers one reward).
-
Gradually, alcohol is introduced into the sucrose solution, and the sucrose concentration is faded out until the rats are self-administering a 10-15% ethanol (B145695) solution.
-
The reinforcement schedule is then increased to a higher FR schedule (e.g., FR4), requiring more effort to obtain the reward.
-
-
Testing:
-
Once stable responding for alcohol is established, rats are pre-treated with various doses of this compound (e.g., 0, 50, 100, 200 mg/kg, i.g.) or vehicle before the self-administration session.
-
The number of lever presses and the amount of alcohol consumed during the session (typically 30 minutes) are recorded.
-
-
Data Analysis:
-
The data are analyzed to determine if this compound treatment leads to a dose-dependent decrease in alcohol self-administration.
-
Caption: Workflow for an Operant Alcohol Self-Administration Study.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This is a widely used animal model to study neuropathic pain that results from peripheral nerve damage.
Objective: To assess the analgesic and antihyperalgesic effects of this compound.
Procedure:
-
Surgery:
-
Mice are anesthetized, and the common sciatic nerve is exposed.
-
Four loose ligatures are tied around the nerve with a specific spacing.
-
-
Behavioral Testing:
-
Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.
-
Testing is typically performed before surgery (baseline) and at various time points after surgery (e.g., 7, 14, and 21 days).
-
-
Drug Administration:
-
This compound or vehicle is administered to the animals, and the paw withdrawal threshold is measured at different time points after administration to assess the drug's effect.
-
-
Data Analysis:
-
The paw withdrawal thresholds are compared between the vehicle- and this compound-treated groups to determine if the compound alleviates neuropathic pain.
-
Conclusion
This compound is a well-characterized positive allosteric modulator of the GABA-B receptor with significant potential as a research tool and a lead compound for the development of novel therapeutics. Its ability to enhance GABAergic inhibition has been demonstrated in a variety of in vitro and in vivo models, showing promise for the treatment of conditions such as anxiety, neuropathic pain, and alcohol use disorder. The experimental protocols outlined in this guide provide a foundation for further investigation into the pharmacology and therapeutic potential of this compound and other GABA-B receptor modulators.
References
- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. <i>rac</i>-BHFF | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | GABA B receptor activation [reactome.org]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Modulation of cell surface GABAB receptors by desensitization, trafficking and regulated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Signaling Pathways of rac-BHFF
For Researchers, Scientists, and Drug Development Professionals
Abstract
rac-BHFF ((R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one) is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. As a PAM, this compound enhances the signaling of the endogenous ligand, GABA, rather than directly activating the receptor itself, offering a nuanced approach to modulating GABAergic neurotransmission. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound through its modulation of the GABA-B receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action. This document outlines the key molecular events following receptor modulation, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Introduction to this compound and GABA-B Receptor Modulation
The GABA-B receptor is a class C G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). These receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, and are linked to inhibitory G-proteins (Gαi/o). Upon activation by GABA, the receptor complex initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.
This compound acts as a PAM at the GABA-B receptor, binding to an allosteric site on the GABA-B2 subunit. This binding increases the affinity and/or efficacy of GABA for the GABA-B1 subunit, thereby potentiating the receptor's response to the endogenous ligand.[1] This modulatory action is considered to have a potentially better therapeutic window with fewer side effects compared to direct receptor agonists. In vivo studies have demonstrated the anxiolytic and analgesic properties of this compound, as well as its potential in reducing alcohol intake, highlighting its therapeutic promise.[2][3]
Core Downstream Signaling Pathways
The potentiation of GABA-B receptor activation by this compound leads to the dissociation of the heterotrimeric Gαi/o protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of several key downstream effectors, leading to the ultimate physiological response. The three primary downstream signaling pathways are:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to potassium ion efflux and neuronal hyperpolarization.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly interacts with and inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels, reducing calcium influx and subsequent neurotransmitter release.
These pathways collectively contribute to the inhibitory effects of GABA-B receptor activation, which are allosterically enhanced by this compound.
G-Protein Activation
The initial step in the signaling cascade is the activation of the Gαi/o protein. The efficacy of this compound in potentiating this activation has been quantified using [³⁵S]GTPγS binding assays. In these experiments, this compound was shown to increase the potency and maximal effect of GABA-induced G-protein activation.
Diagram of this compound's Initial Mechanism of Action
Caption: this compound allosterically modulates the GABA-B receptor to enhance GABA-mediated G-protein activation.
Detailed Signaling Pathways and Experimental Evidence
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The activated Gαi/o subunit, upon dissociation from the Gβγ subunit, directly interacts with and inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous substrates, including transcription factors and ion channels.
Quantitative Data:
Diagram of the Adenylyl Cyclase Inhibition Pathway
Caption: Gαi/o-mediated inhibition of adenylyl cyclase, leading to reduced cAMP and PKA activity.
Activation of GIRK Channels
The dissociated Gβγ subunit directly binds to G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This interaction stabilizes the open conformation of the channel, leading to an efflux of K+ ions from the neuron. The resulting hyperpolarization of the cell membrane moves the membrane potential further from the threshold for firing an action potential, thus exerting an inhibitory effect on neuronal excitability.
Quantitative Data:
Direct electrophysiological studies quantifying the potentiation of GABA-induced GIRK currents by this compound are not extensively published. However, studies with the GABA-B agonist baclofen (B1667701) have shown activation of GIRK currents with an average EC50 of 26 µM in isolated neocortical pyramidal cells.[5] It is anticipated that this compound would significantly lower the EC50 of GABA for GIRK channel activation.
Diagram of the GIRK Channel Activation Pathway
Caption: Gβγ subunit-mediated activation of GIRK channels, resulting in neuronal hyperpolarization.
Inhibition of Voltage-Gated Calcium Channels
At presynaptic terminals, the Gβγ subunit can also directly bind to and inhibit the activity of N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels. This inhibition reduces the influx of Ca2+ into the presynaptic terminal upon arrival of an action potential. Since Ca2+ is essential for the fusion of synaptic vesicles with the presynaptic membrane, this reduction in Ca2+ influx leads to a decrease in the release of neurotransmitters into the synaptic cleft.
Quantitative Data:
Specific quantitative data on the modulation of VGCCs by this compound is limited. Studies on GABA-B receptor agonists demonstrate a significant inhibition of high-voltage-activated Ca2+ currents. For example, baclofen has been shown to inhibit these currents in a dose-dependent manner with an ED50 of 1.4 µM in rat supraoptic nucleus neurons. This compound is expected to enhance the GABA-mediated inhibition of these channels.
Diagram of the Voltage-Gated Calcium Channel Inhibition Pathway
Caption: Gβγ-mediated inhibition of presynaptic voltage-gated calcium channels, reducing neurotransmitter release.
Summary of Quantitative Data
The following table summarizes the available quantitative data for this compound and related GABA-B receptor ligands on key signaling events.
| Compound/Ligand | Assay | Parameter | Value | System | Reference |
| This compound | [³⁵S]GTPγS Binding | Potentiation of GABA Potency | > 15-fold | Recombinant cells | Tocris Bioscience |
| This compound | [³⁵S]GTPγS Binding | Potentiation of GABA Efficacy | > 149% | Recombinant cells | Tocris Bioscience |
| (-)-Baclofen | Adenylyl Cyclase Inhibition | EC50 | ~4 µM | Rat brain membranes | Wojcik & Neff, 1984[4] |
| (-)-Baclofen | GIRK Channel Activation | EC50 | ~26 µM | Rat neocortical cells | Söler et al., 2000[5] |
| (-)-Baclofen | VGCC Inhibition | ED50 | 1.4 µM | Rat supraoptic neurons | Harayama et al., 1998 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for the key assays used to study GABA-B receptor downstream signaling.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Membrane Preparation: Tissues or cells expressing the GABA-B receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Assay Conditions: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and various concentrations of GABA with and without this compound.
-
Incubation and Termination: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes) and then terminated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, corresponding to bound [³⁵S]GTPγS, is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is plotted against ligand concentration to determine EC50 and Emax values.
Adenylyl Cyclase Activity Assay
This assay measures the production of cAMP from ATP by adenylyl cyclase.
-
Cell Culture and Treatment: Cells expressing GABA-B receptors are cultured and treated with phosphodiesterase inhibitors (to prevent cAMP degradation) followed by incubation with GABA and/or this compound. Forskolin is often used to stimulate adenylyl cyclase to measure inhibition.
-
Cell Lysis: After treatment, the cells are lysed to release intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In these assays, cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is generated to calculate the cAMP concentration in the experimental samples.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
This technique allows for the direct measurement of ion flow through channels in the cell membrane.
-
Cell Preparation: Neurons or cells expressing the GABA-B receptor and the ion channel of interest (GIRK or VGCCs) are prepared for recording.
-
Recording Configuration: A glass micropipette filled with an appropriate internal solution is sealed onto the cell membrane. The patch of membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) and measurement of the resulting currents.
-
For GIRK Channels: The cell is held at a negative potential (e.g., -80 mV), and the current is measured before and after application of GABA with and without this compound. Activation of GIRK channels will result in an outward K+ current.
-
For VGCCs: The cell is held at a hyperpolarized potential (e.g., -90 mV) and depolarizing voltage steps are applied to activate VGCCs. The resulting inward Ca2+ current is measured before and after application of GABA with and without this compound. Inhibition of VGCCs will be observed as a reduction in the peak current amplitude.
-
Data Analysis: The amplitude and kinetics of the currents are analyzed to determine the effect of this compound on the potency and efficacy of GABA in modulating the respective ion channels.
Conclusion
This compound represents a significant tool for the study of GABA-B receptor function and holds promise as a therapeutic agent. Its mechanism of action, centered on the positive allosteric modulation of the GABA-B receptor, leads to the potentiation of the canonical downstream signaling pathways: inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of presynaptic calcium channels. This guide provides a foundational understanding of these pathways for professionals in the fields of neuroscience and drug development. Further research, particularly quantitative electrophysiological and biochemical studies, will be invaluable in fully elucidating the precise modulatory profile of this compound and its therapeutic potential.
References
- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gamma-aminobutyric acid B receptors are negatively coupled to adenylate cyclase in brain, and in the cerebellum these receptors may be associated with granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variance analysis of current fluctuations of adenosine- and baclofen-activated GIRK channels in dissociated neocortical pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for rac-BHFF In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental use of rac-BHFF, a positive allosteric modulator (PAM) of the GABA(B) receptor. The information is based on preclinical studies in rodent models.
Mechanism of Action
This compound is a potent and selective positive allosteric modulator of the GABA(B) receptor.[1] It enhances the potency and efficacy of the endogenous ligand, GABA.[1] This modulation is achieved by binding to a site on the GABA(B) receptor distinct from the orthosteric agonist binding site. The primary mechanism involves potentiating the effect of GABA, leading to an enhanced inhibitory signal. This action has shown therapeutic potential in preclinical models of alcoholism and neuropathic pain.[2][3][4]
Signaling Pathway
Caption: Mechanism of this compound as a GABA(B) receptor positive allosteric modulator.
In Vivo Experimental Protocols
Reduction of Alcohol Intake in Alcohol-Preferring Rats
This protocol is adapted from studies using Sardinian alcohol-preferring (sP) rats to evaluate the effect of this compound on alcohol consumption.[2][5]
Animal Model:
-
Species: Rat
-
Strain: Sardinian alcohol-preferring (sP) rats
Drug Preparation:
-
This compound is suspended in a vehicle. One described vehicle is a 4:1:15 mixture of Cremophor EL, 1,2-propanediol, and distilled water.[6]
-
Control: Vehicle solution.
Experimental Procedure:
-
Acclimation and Baseline:
-
House rats individually in a controlled environment (12/12-h light/dark cycle).
-
Provide rats with unlimited access to two bottles: one with 10% (v/v) alcohol and one with water ("two-bottle choice" regimen).[2]
-
Measure daily alcohol and water intake for a baseline period to ensure stable consumption.
-
-
Drug Administration:
-
Data Collection:
-
Measure daily alcohol and water intake throughout the treatment period.
-
Monitor daily food intake and body weight.[2]
-
Observe for any adverse effects.
-
Quantitative Data Summary:
| Dose of this compound (mg/kg, i.g.) | Average Reduction in Alcohol Intake | Effect on Total Fluid Intake | Effect on Food Intake | Reference |
| 50 | ~25% | Unaffected | Not significantly affected | [2] |
| 100 | ~40% | Unaffected | Not significantly affected | [2] |
| 200 | ~65% | Unaffected | Tendency to be reduced | [2] |
Operant Alcohol Self-Administration in Rats
This protocol assesses the reinforcing properties of alcohol.[5]
Animal Model:
-
Species: Rat
-
Strain: Sardinian alcohol-preferring (sP) rats
Drug Preparation:
-
Same as in the alcohol intake protocol.
-
Doses: 50, 100, and 200 mg/kg.[5]
-
Control: Vehicle solution.
Experimental Procedure:
-
Training:
-
Train rats to press a lever for oral self-administration of 15% (v/v) alcohol on a fixed ratio 4 (FR4) schedule of reinforcement in daily 30-minute sessions.[5]
-
Train a separate group of rats to self-administer a 0.7% (w/v) sucrose (B13894) solution to test for specificity.[5]
-
Continue training until a stable level of responding is achieved.
-
-
Drug Administration:
-
Administer this compound or vehicle (i.g.) prior to the self-administration session.
-
-
Data Collection:
Quantitative Data Summary:
| Dose of this compound (mg/kg, i.g.) | Reduction in Responses for Alcohol | Reduction in Responses for Sucrose | Effect on Latency to First Alcohol Response | Effect on Locomotor Activity | Reference |
| 50 | ~30% | Not significantly affected | Not significantly affected | Unaltered | [5] |
| 100 | ~65% | Not significantly affected | Not significantly affected | Unaltered | [5] |
| 200 | ~90% | ~50% | Markedly increased | Unaltered | [5] |
Neuropathic Pain in Mice
This protocol evaluates the analgesic effects of this compound in a neuropathic pain model.[3]
Animal Model:
-
Species: Mouse
-
Model: Chronic constriction injury of the sciatic nerve to induce neuropathic pain.[3]
Drug Administration:
-
This compound can be tested alone or in combination with the GABA(B) agonist, baclofen (B1667701).
-
Administration can be systemic or intrathecal for spinal delivery.
Experimental Procedure:
-
Induction of Neuropathy:
-
Surgically induce chronic constriction injury of the sciatic nerve.
-
-
Assessment of Mechanical Allodynia:
-
Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
-
Drug Testing:
-
Administer this compound and/or baclofen.
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
Key Findings:
-
This compound alone significantly increased the paw withdrawal threshold in healthy mice, but did not show analgesic activity in neuropathic mice.[3]
-
Co-application of this compound with baclofen (intrathecal) significantly potentiated the analgesic effect of baclofen in neuropathic mice.[3] This suggests that this compound may be useful as an add-on therapy to reduce the required dose of baclofen.[3]
Experimental Workflow
Caption: General workflow for in vivo experiments with this compound.
Important Considerations
-
Vehicle Selection: The solubility of this compound may require specific vehicle formulations. It is crucial to test the vehicle alone to ensure it does not have any confounding effects on the experimental outcomes.
-
Route of Administration: The choice of administration route (e.g., intragastric, intraperitoneal, intrathecal) will depend on the experimental question and the desired systemic or localized effect.
-
Dose-Response: It is recommended to perform a dose-response study to determine the optimal dose for the desired effect in the specific animal model and behavioral paradigm.
-
Specificity Controls: To demonstrate that the effects of this compound are specific, control experiments are essential. For example, in addiction models, testing the effect on a different rewarding substance (like sucrose) is important.[5]
-
Side Effects: While this compound is reported to have a better side-effect profile than GABA(B) agonists, it is still important to monitor for potential adverse effects, such as sedation or motor impairment, especially at higher doses.[4]
Note: The provided information is based on preclinical research and should be adapted and validated for specific experimental designs. No information was found regarding the use of this compound in cancer therapy models.
References
- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-BHFF in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-BHFF is a potent, selective, and orally active positive allosteric modulator (PAM) of the GABA-B receptor.[1] As a PAM, this compound enhances the potency and efficacy of the endogenous ligand GABA, as well as other GABA-B receptor agonists.[1] This property makes it a valuable tool for studying the physiological and pathophysiological roles of GABA-B receptors and a potential therapeutic agent for conditions such as anxiety, epilepsy, and addiction.[2][3] Patch clamp electrophysiology is an indispensable technique for characterizing the effects of compounds like this compound on ion channel function with high temporal and spatial resolution.
These application notes provide detailed protocols for utilizing this compound in patch clamp experiments to investigate its modulatory effects on GABA-B receptor-mediated currents.
Mechanism of Action: GABA-B Receptor Signaling
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by an agonist (e.g., GABA or baclofen), the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits. The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions from the neuron. This K+ efflux results in a hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators like this compound bind to a site on the GABA-B receptor distinct from the agonist binding site and enhance the receptor's response to the agonist, leading to a greater activation of GIRK channels.[2]
Quantitative Data
The following table summarizes the quantitative effects of this compound on GABA-B receptor function.
| Parameter | Value | Cell Type | Agonist | Reference |
| Potentiation of GABA Potency | > 15-fold | Recombinant | GABA | [1] |
| Potentiation of GABA Efficacy | > 149% | Recombinant | GABA | [1] |
| Concentration Range (in vitro) | 0.3 - 30 µM | Rat Cortical and Hippocampal Synaptosomes | Endogenous GABA | [4] |
| Efficacy Comparison | More efficacious than GS39783 | GIRK cells and Hippocampal Neurons | Baclofen (~EC20) | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of GABA-B Receptor-Mediated GIRK Currents in Cultured Neurons
This protocol describes how to measure the potentiation of GABA-B receptor-mediated GIRK currents by this compound in cultured hippocampal or cortical neurons.
Materials:
-
Cells: Primary hippocampal or cortical neurons cultured for 14-21 days in vitro (DIV).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
High K+ External Solution (in mM): 125 NaCl, 20 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP, pH 7.2 with KOH.
-
Agonist: Baclofen (stock solution in water).
-
Modulator: this compound (stock solution in DMSO).
-
Blockers: 2 mM Kynurenic acid and 25 µM Picrotoxin to block ionotropic glutamate (B1630785) and GABA-A receptors, respectively.[5]
Procedure:
-
Preparation:
-
Prepare all solutions and ensure they are at room temperature.
-
Mount the coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with standard external solution containing Kynurenic acid and Picrotoxin.
-
-
Patch Pipette and Seal Formation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a healthy-looking neuron and form a gigaohm seal (>1 GΩ) using gentle suction.
-
-
Whole-Cell Configuration:
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Recording:
-
Switch to voltage-clamp mode and hold the membrane potential at -70 mV.[5]
-
Switch the perfusion to the high K+ external solution to increase the driving force for K+ and better resolve GIRK currents.
-
Apply a voltage ramp or step protocol to assess the current-voltage (I-V) relationship. A typical ramp protocol would be from -120 mV to -40 mV over 500 ms.
-
-
Drug Application and Data Acquisition:
-
Baseline: Record the baseline current in the high K+ external solution.
-
Agonist Application: Apply a low concentration of baclofen (e.g., EC₁₀-EC₂₀, which needs to be predetermined for the specific cell type) to the bath and record the evoked inward current until it reaches a steady state.
-
Washout: Washout the baclofen with the high K+ external solution until the current returns to baseline.
-
Modulator Pre-incubation: Perfuse the chamber with the high K+ external solution containing the desired concentration of this compound (e.g., 1-10 µM) for 2-5 minutes.
-
Co-application: Co-apply the same concentration of baclofen with this compound and record the potentiated inward current.
-
Washout: Perform a final washout with the high K+ external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the baclofen-induced current in the absence and presence of this compound.
-
Calculate the percentage potentiation by this compound.
-
Construct dose-response curves for baclofen with and without a fixed concentration of this compound to determine the change in EC₅₀ and Eₘₐₓ.
-
Protocol 2: Characterization of this compound Effects in a Heterologous Expression System
This protocol is designed for a more controlled investigation of this compound's effects using a heterologous expression system, such as HEK293 cells, co-expressing GABA-B receptors and GIRK channels.
Materials:
-
Cells: HEK293 cells transiently or stably co-expressing GABA-B receptor subunits (GABA-B1 and GABA-B2) and GIRK channel subunits (e.g., GIRK1/2).
-
Solutions: Same as in Protocol 1.
-
Agonist: GABA or Baclofen.
-
Modulator: this compound.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding GABA-B1, GABA-B2, and GIRK1/2 subunits. A fluorescent reporter (e.g., GFP) can be included for easy identification of transfected cells.
-
Record from transfected cells 24-48 hours post-transfection.
-
-
Electrophysiology:
-
Follow the same steps for patch pipette preparation, seal formation, and achieving whole-cell configuration as in Protocol 1.
-
Hold the cell at a constant potential (e.g., -80 mV) or use a voltage ramp protocol to measure GIRK currents.
-
Use the high K+ external solution to enhance the inward GIRK currents.
-
-
Drug Application and Data Acquisition:
-
The drug application sequence is similar to Protocol 1.
-
Establish a stable baseline current.
-
Apply a concentration of GABA or baclofen that elicits a submaximal response (e.g., EC₂₀).
-
After washout, pre-incubate with this compound for 2-5 minutes.
-
Co-apply the agonist and this compound.
-
Perform a final washout.
-
-
Data Analysis:
-
Quantify the potentiation of the agonist-induced current by this compound.
-
To determine the effect on agonist potency, generate a full dose-response curve for the agonist in the absence and presence of a fixed concentration of this compound. Calculate the fold-shift in the EC₅₀ value.
-
To determine the effect on agonist efficacy, compare the maximal current response (Eₘₐₓ) of the agonist in the absence and presence of this compound.
-
Troubleshooting
-
No or small GIRK currents:
-
Confirm receptor and channel expression in the cell system.
-
Ensure the internal solution contains GTP to allow for G-protein activation.
-
Use a high K+ external solution to increase the driving force for potassium.
-
-
Run-down of currents:
-
This can be an issue in whole-cell recordings. Ensure fresh ATP and GTP are included in the internal solution.
-
Recordings should be made within a reasonable timeframe (e.g., 15-20 minutes) after establishing the whole-cell configuration.
-
-
Drug solubility issues:
-
This compound is soluble in DMSO. Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid non-specific effects.
-
Conclusion
These protocols provide a framework for the detailed characterization of this compound's effects on GABA-B receptor-mediated GIRK channel activity using patch clamp electrophysiology. By carefully controlling experimental conditions and applying appropriate analysis, researchers can obtain valuable insights into the mechanism of action of this and other allosteric modulators, aiding in the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New effects of GABAB receptor allosteric modulator this compound on ambient GABA, uptake/release, Em and synaptic vesicle acidification in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic hyperexcitability reversed by positive allosteric modulation of a GABABR epilepsy variant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-BHFF in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of rac-BHFF, a positive allosteric modulator (PAM) of the GABA-B receptor, in primary neuronal culture systems. This document outlines the mechanism of action, protocols for cell culture and compound application, and methods for assessing neuronal viability.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of the GABA-B receptor.[1] It enhances the potency and efficacy of the endogenous ligand, γ-aminobutyric acid (GABA), at the receptor.[1] As a PAM, this compound does not activate the GABA-B receptor directly but rather potentiates the effect of GABA that is naturally released in the culture. This mechanism of action is of significant interest for therapeutic applications as it offers a more nuanced modulation of GABAergic signaling compared to direct agonists, potentially with a lower incidence of side effects. Studies on rat brain synaptosomes have shown that this compound can increase the ambient levels of GABA and modulate its release and uptake, suggesting a complex interaction with GABAergic neurotransmission.[2]
Data Presentation
Table 1: Effects of this compound on GABAergic Neurotransmission in Rat Cortical and Hippocampal Synaptosomes
| Concentration of this compound | Effect on Ambient [³H]GABA Levels | Effect on [³H]GABA Uptake | Effect on Tonic [³H]GABA Release (in presence of NO-711) |
| 3 µM | No significant change | - | Increased |
| 10 µM | Significant increase | Suppressed | Increased |
| 30 µM | Significant increase | Suppressed | Increased |
Data summarized from studies on rat brain synaptosomes and may be used as a reference for designing experiments in primary neuronal cultures.[2]
Table 2: Illustrative Neuroprotective Effects of this compound against Excitotoxicity in Primary Cortical Neurons
| Treatment Group | This compound Concentration | Excitotoxic Insult (e.g., Glutamate) | Neuronal Viability (% of Control) |
| Control | 0 µM | No | 100% |
| Excitotoxin | 0 µM | Yes | 50% |
| This compound + Excitotoxin | 1 µM | Yes | 65% |
| This compound + Excitotoxin | 10 µM | Yes | 85% |
| This compound + Excitotoxin | 30 µM | Yes | 95% |
This table is a hypothetical representation based on the known function of GABA-B receptor activation in neuroprotection. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with B-27 and GlutaMAX)
-
Papain and DNase I
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture reagents and equipment
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal Plus complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/well of a 48-well plate) on poly-D-lysine coated plates.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-medium change and continue to do so every 3-4 days.
Application of this compound to Primary Neuronal Cultures
This protocol outlines the procedure for treating primary neuronal cultures with this compound to assess its effects, such as neuroprotection.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
Reagents for inducing neuronal injury (e.g., glutamate, NMDA) - optional, for neuroprotection assays
-
Reagents for viability assays (e.g., MTT, LDH assay kit)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
For neuroprotection assays, pre-incubate the primary neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-24 hours) before introducing the neurotoxic insult.
-
Induce neuronal injury by adding the excitotoxic agent (e.g., glutamate) to the culture medium for a predetermined duration (e.g., 30 minutes to 24 hours).
-
After the insult, wash the cells and replace the medium with fresh, compound-free medium or medium containing this compound, depending on the experimental design.
-
Incubate the cultures for a further 24-48 hours before assessing neuronal viability.
Assessment of Neuronal Viability (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on mitochondrial metabolic activity.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Following the treatment with this compound and/or the neurotoxic agent, remove the culture medium.
-
Add fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualization of Signaling Pathways and Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor, which is positively modulated by this compound.
Caption: GABA-B receptor signaling cascade.
Experimental Workflow for Assessing Neuroprotective Effects of this compound
This diagram outlines the key steps in an experiment designed to evaluate the neuroprotective properties of this compound.
Caption: Neuroprotection assay workflow.
References
Application Notes and Protocols for GTPγS Binding Assay with rac-BHFF
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the GTPγS binding assay for the characterization of rac-BHFF, a positive allosteric modulator (PAM) of the G-protein coupled GABA-B receptor.
Introduction
The γ-aminobutyric acid type B (GABA-B) receptor, a class C G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[1] Agonist binding to the GABA-B1 subunit triggers a conformational change that leads to the activation of associated Gi/o proteins by promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[1][2] This initiates downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of ion channel activity.[1][3]
Positive allosteric modulators like this compound bind to a site on the GABA-B receptor that is distinct from the orthosteric agonist binding site.[1][4] While having little to no intrinsic agonist activity on their own, PAMs enhance the affinity and/or efficacy of orthosteric agonists such as GABA or baclofen.[4][5] The [³⁵S]GTPγS binding assay is a functional biochemical method used to directly measure the activation of G-proteins upon receptor stimulation.[2][6] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits, providing a quantitative measure of receptor-mediated G-protein activation.[2] This assay is particularly valuable for characterizing the effects of allosteric modulators on agonist-induced G-protein activation.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocol
This protocol is designed to assess the effect of this compound on the potency and efficacy of an orthosteric GABA-B receptor agonist (e.g., GABA or baclofen) in stimulating [³⁵S]GTPγS binding.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Rat Cortical Membranes | (Prepare in-house or commercial) | - |
| [³⁵S]GTPγS | PerkinElmer | NEG030H250UC |
| This compound | Tocris Bioscience | 3313 |
| GABA (γ-Aminobutyric acid) | Sigma-Aldrich | A2129 |
| Baclofen | Sigma-Aldrich | B5629 |
| GDP (Guanosine 5'-diphosphate) | Sigma-Aldrich | G7127 |
| GTPγS (Guanosine 5'-[γ-thio]triphosphate) | Sigma-Aldrich | G8634 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| NaCl | Sigma-Aldrich | S9888 |
| EGTA | Sigma-Aldrich | E3889 |
| CaCl₂ | Sigma-Aldrich | C1016 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well U-bottom plates | Greiner | 650161 |
| UniFilter-96 GF/B filter plates | PerkinElmer | 6005177 |
| Scintillation Cocktail | PerkinElmer | 6013689 |
Solutions and Buffers
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.2 mM EGTA, and 2 mM CaCl₂.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 10 mM MgCl₂.
Procedure
-
Membrane Preparation:
-
Thaw cryopreserved rat cortical membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in assay buffer to the desired final concentration (e.g., 10 µg of protein per well).
-
-
Assay Setup:
-
The assay is performed in a 96-well U-bottom plate with a final volume of 200 µL.
-
Prepare serial dilutions of the GABA-B agonist (e.g., GABA or baclofen) and this compound in the assay buffer.
-
To determine the effect of this compound on agonist potency, generate a full agonist concentration-response curve in the absence and presence of fixed concentrations of this compound.
-
To determine the effect of this compound on agonist efficacy, use a fixed, near-EC₈₀ concentration of the agonist with varying concentrations of this compound.
-
-
Assay Plate Layout (Example):
-
Total Binding: Wells containing membranes, assay buffer, and [³⁵S]GTPγS.
-
Basal Binding: Wells containing membranes, assay buffer, GDP, and [³⁵S]GTPγS.
-
Agonist-Stimulated Binding: Wells containing membranes, assay buffer, GDP, a range of agonist concentrations, and [³⁵S]GTPγS.
-
Modulator Effect on Agonist Potency: Wells containing membranes, assay buffer, GDP, a range of agonist concentrations, a fixed concentration of this compound, and [³⁵S]GTPγS.
-
Non-Specific Binding (NSB): Wells containing membranes, assay buffer, GDP, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation:
-
Add 50 µL of diluted membranes to each well.
-
Add 50 µL of assay buffer (for total and basal binding) or the appropriate concentrations of agonist and/or this compound.
-
Add 50 µL of GDP solution (final concentration of 20 µM).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration of 0.3 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a UniFilter-96 GF/B filter plate using a cell harvester.
-
Wash the filters five times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate for 90 minutes at 55°C.
-
Add 35 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Specific Binding: Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.
-
Data Normalization: Express the data as a percentage of the maximal agonist-stimulated specific binding.
-
Curve Fitting:
-
Generate concentration-response curves by plotting the percentage of specific binding against the log concentration of the agonist.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
-
Analysis of this compound Effect:
-
Compare the EC₅₀ and Eₘₐₓ values of the agonist in the absence and presence of this compound.
-
A decrease in the EC₅₀ value indicates that this compound potentiates the agonist's potency.
-
An increase in the Eₘₐₓ value indicates that this compound enhances the agonist's efficacy.
-
Data Presentation
The following tables summarize the expected quantitative data from GTPγS binding assays with this compound.
Table 1: Effect of this compound on Baclofen-Stimulated [³⁵S]GTPγS Binding in Rat Brain Regions [7]
| Brain Region | Baclofen (30 µM) Stimulated Binding (% above basal) | Baclofen (30 µM) + this compound (10 µM) Stimulated Binding (% above basal) | Fold Increase with this compound |
| Medial Prefrontal Cortex (mPFC) | 29% | 514% | ~17.7 |
| Cerebellum | 13% | 1778% | ~136.8 |
Table 2: Potentiation of GABA Potency and Efficacy by this compound [5]
| Parameter | Fold Change in the Presence of this compound |
| GABA Potency (EC₅₀) | > 15-fold decrease |
| GABA Efficacy (Eₘₐₓ) | > 149% increase |
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional consequences of allosteric modulation of GABA-B receptors. This protocol provides a detailed framework for investigating the effects of this compound on agonist-induced G-protein activation, enabling the determination of its impact on agonist potency and efficacy. The provided data and visualizations offer a comprehensive understanding of the signaling pathway and experimental design, making this a valuable resource for researchers in pharmacology and drug development.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB receptor-positive modulators: brain region-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Influence of rac-BHFF on Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and various neuropathological conditions. The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor, plays a crucial modulatory role in synaptic transmission and plasticity. Positive allosteric modulators (PAMs) of the GABA-B receptor, such as rac-BHFF, represent a promising class of therapeutic compounds. These modulators enhance the receptor's response to the endogenous ligand GABA, offering a more nuanced approach to modulating GABAergic signaling compared to direct agonists.[1] This document provides detailed application notes and protocols for investigating the effects of this compound on synaptic plasticity, focusing on electrophysiological and morphological assays.
This compound is a potent and selective positive allosteric modulator of the GABA-B receptor. It has been shown to reverse neuroadaptations induced by drugs of abuse, suggesting a significant impact on synaptic plasticity. Understanding the precise effects of this compound on synaptic strength and structure is crucial for elucidating its mechanism of action and therapeutic potential.
Data Presentation
While specific quantitative data on the direct effects of this compound on long-term potentiation and dendritic spine morphology are not extensively available in published literature, the following tables provide a template for presenting such data when generated through the described protocols.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | Concentration (µM) | n (slices) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope Post-LTP (% of Baseline) |
| Vehicle Control | - | 10 | -0.5 ± 0.05 | 150 ± 10% |
| This compound | 1 | 10 | -0.5 ± 0.06 | (Hypothetical Data) |
| This compound | 10 | 10 | -0.49 ± 0.05 | (Hypothetical Data) |
| This compound | 30 | 10 | -0.51 ± 0.07 | (Hypothetical Data) |
Table 2: Effect of this compound on Dendritic Spine Density in Cultured Hippocampal Neurons
| Treatment Group | Concentration (µM) | n (neurons) | Dendritic Length Analyzed (µm/neuron) | Spine Density (spines/10 µm) |
| Vehicle Control | - | 15 | 100 | 12.5 ± 1.2 |
| This compound | 1 | 15 | 100 | (Hypothetical Data) |
| This compound | 10 | 15 | 100 | (Hypothetical Data) |
| This compound | 30 | 15 | 100 | (Hypothetical Data) |
Signaling Pathways
The primary mechanism of action for this compound is the positive allosteric modulation of the GABA-B receptor. This enhances the receptor's response to GABA, leading to downstream signaling cascades that can influence synaptic plasticity. A key pathway involves the modulation of N-methyl-D-aspartate receptor (NMDAR)-dependent calcium signaling in dendritic spines, which is critical for the induction of both long-term potentiation (LTP) and long-term depression (LTD).[2]
Experimental Protocols
Electrophysiological Measurement of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol details the methodology for assessing the impact of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Dissection tools
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Protocol:
-
Preparation of Solutions:
-
Prepare aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2.5 CaCl2, 1.3 MgSO4, and 10 D-glucose. Bubble with carbogen for at least 30 minutes before use.
-
Prepare ice-cold sucrose-based cutting solution containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 0.5 CaCl2, 7 MgSO4, and 10 D-glucose. Bubble with carbogen.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should not exceed 0.1%.
-
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and immerse it in ice-cold, carbogenated sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses every 15 seconds at an intensity that elicits a response of 30-40% of the maximum.
-
Apply this compound or vehicle to the perfusion bath and record for another 20-30 minutes to assess its effect on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation between vehicle-treated and this compound-treated slices.
-
Analysis of Dendritic Spine Density and Morphology
This protocol outlines the use of Golgi-Cox staining to visualize and quantify dendritic spines in response to this compound treatment.
Materials:
-
Golgi-Cox solution kit (e.g., FD Rapid GolgiStain™ Kit)
-
Vibratome or cryostat
-
Microscope with a high-magnification objective (e.g., 100x oil immersion)
-
Image analysis software (e.g., ImageJ with NeuronJ plugin, Imaris)
-
This compound
Protocol:
-
Animal Treatment and Tissue Preparation:
-
Treat animals with this compound or vehicle for a predetermined period (e.g., daily injections for one week).
-
Following the final treatment, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and immerse it in Golgi-Cox solution according to the manufacturer's instructions (typically for 2 weeks in the dark).
-
Transfer the brain to a cryoprotectant solution.
-
-
Sectioning and Staining:
-
Cut 100-200 µm thick sections using a vibratome or cryostat.
-
Mount the sections on gelatin-coated slides.
-
Develop the stain according to the Golgi-Cox kit protocol, which typically involves dehydration through a series of ethanol (B145695) concentrations, clearing with xylene, and coverslipping.
-
-
Image Acquisition and Analysis:
-
Identify well-impregnated pyramidal neurons in the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Acquire high-resolution z-stack images of dendritic segments (e.g., second-order apical or basal dendrites) using a 100x oil-immersion objective.
-
Use image analysis software to:
-
Trace the dendritic segments.
-
Identify and count all dendritic spines along the traced segment.
-
Calculate spine density (number of spines per unit length of the dendrite, e.g., spines/10 µm).
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom-shaped) and quantify the relative proportions of each type.
-
Measure spine head diameter and spine length.
-
-
-
Statistical Analysis:
-
Compare spine density and morphological parameters between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the effects of the GABA-B receptor positive allosteric modulator, this compound, on synaptic plasticity. By employing electrophysiological recordings and detailed morphological analysis, researchers can elucidate the role of this compound in modulating synaptic strength and structure. This knowledge will be invaluable for advancing our understanding of GABA-B receptor function and for the development of novel therapeutics targeting neurological and psychiatric disorders.
References
Application Notes and Protocols for rac-BHFF in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for utilizing rac-BHFF, a positive allosteric modulator (PAM) of the GABA-B receptor, in preclinical rodent models of neuropathic pain. The protocols detailed below are essential for assessing the analgesic potential of this compound, particularly its synergistic effects when co-administered with GABA-B receptor agonists like baclofen (B1667701).
Introduction
Neuropathic pain, a chronic condition arising from nerve damage, presents a significant therapeutic challenge. The GABA-B receptor is a key target in pain modulation pathways. While direct agonists like baclofen can alleviate neuropathic pain, their clinical use is often limited by adverse effects. Positive allosteric modulators such as this compound offer a promising alternative by enhancing the effects of the endogenous neurotransmitter GABA or co-administered agonists, potentially achieving therapeutic efficacy with a lower side-effect profile.
Studies have shown that in models of neuropathic pain, the endogenous GABAergic tone may be insufficient for this compound to exert a direct analgesic effect. However, this compound has been demonstrated to significantly potentiate the analgesic effects of baclofen in these models, suggesting its potential as an adjunctive therapy.[1]
Key Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used and reproducible surgical method for inducing neuropathic pain in rodents.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut or silk sutures
-
Stereotaxic frame (optional)
-
Heating pad
Procedure:
-
Anesthetize the mouse or rat using an appropriate anesthetic agent.
-
Shave and disinfect the surgical area on the lateral surface of the thigh.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the nerve's trifurcation, loosely tie four ligatures (for rats) or three (for mice) of 4-0 chromic gut or silk suture around the sciatic nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed. The goal is to constrict the nerve without arresting epineural blood flow.
-
Close the muscle layer and skin with appropriate sutures.
-
Allow the animal to recover on a heating pad.
-
Post-operative care should include monitoring for signs of infection and ensuring access to food and water.
-
Behavioral testing can typically commence 7-14 days post-surgery, allowing for the development of neuropathic pain symptoms.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments of increasing stiffness)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a filament near the expected withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If the animal withdraws, the next weaker filament is used. If there is no response, the next stronger filament is applied.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Assessment of Thermal Nociception: Hot Plate Test
This test evaluates the response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the animal
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive behaviors, such as paw licking, shaking, or jumping.
-
The latency to the first clear nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
Assessment of Motor Coordination: Rotarod Test
This test is crucial to ensure that the observed analgesic effects are not due to motor impairment.
Materials:
-
Rotarod apparatus (an accelerating rotating rod)
Procedure:
-
Place the mice on the rotating rod at a low, constant speed for a brief training period.
-
For testing, the rod is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each animal.
-
Animals that cling to the rod and make a full rotation are also considered to have "fallen."
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the effects of this compound and baclofen in a CCI model of neuropathic pain. The data is based on findings from relevant preclinical studies.[1]
| Treatment Group | Dose (Intrathecal) | Mean Paw Withdrawal Threshold (g) ± SEM |
| Sham + Vehicle | - | 2.5 ± 0.3 |
| CCI + Vehicle | - | 0.4 ± 0.1 |
| CCI + this compound | 10 µg | 0.5 ± 0.1 |
| CCI + Baclofen | 1 µg | 1.2 ± 0.2 |
| CCI + Baclofen + this compound | 1 µg + 10 µg | 2.3 ± 0.4 |
Table 1. Effect of Intrathecal Administration of this compound and Baclofen on Mechanical Allodynia in CCI Mice.
| Treatment Group | Dose (Oral) | Latency to Fall from Rotarod (s) ± SEM |
| Vehicle | - | 180 ± 20 |
| This compound | 30 mg/kg | 175 ± 25 |
| Baclofen | 5 mg/kg | 120 ± 15 |
| This compound + Baclofen | 30 mg/kg + 5 mg/kg | 115 ± 20 |
Table 2. Effect of Oral Administration of this compound and Baclofen on Motor Coordination.
Mandatory Visualizations
GABAB Receptor Signaling Pathway
Caption: GABAB receptor signaling cascade.
Experimental Workflow for Assessing this compound in Neuropathic Pain
Caption: Experimental workflow diagram.
References
Troubleshooting & Optimization
rac-BHFF solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-BHFF. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous solutions.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer.
Q1: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous experimental buffer. Why is this happening and how can I prevent it?
A1: this compound is a hydrophobic molecule with low intrinsic solubility in aqueous solutions. Precipitation upon dilution is a common issue and typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer. The addition of a concentrated stock solution in an organic solvent to an aqueous medium can cause a rapid change in solvent polarity, leading to the compound crashing out of solution.
Here are several strategies to prevent precipitation:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. This allows for the addition of a very small volume of the stock to your aqueous buffer, minimizing the final concentration of the organic solvent.
-
Controlled Dilution Method: The method of dilution is critical. Instead of adding the aqueous buffer to your stock, always add the stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. This promotes rapid and uniform mixing, preventing localized high concentrations of this compound.
-
Use of Co-solvents: If your experimental system permits, including a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can increase the solubility of this compound.
-
Incorporate Surfactants/Detergents: For in vitro assays, the addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to maintain this compound in solution by forming micelles.
-
Temperature Considerations: Ensure that the temperature of your stock solution and aqueous buffer are similar during preparation. A sudden drop in temperature, for instance, from room temperature to 4°C, can decrease the solubility of this compound and lead to precipitation.
Below is a diagram illustrating a recommended workflow for troubleshooting precipitation issues.
potential off-target effects of rac-BHFF
Technical Support Center: rac-BHFF
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2] Its primary on-target effect is to enhance the potency and efficacy of GABA at the GABAB receptor.[1] This modulation leads to a prolonged inhibitory neurotransmission in the brain.[3] It achieves this by binding to the transmembrane domain of the GABAB2 subunit of the heterodimeric GABAB receptor.[3] In preclinical studies, this compound has demonstrated anxiolytic-like activity and has been investigated for its potential in treating neuropathic pain and reducing alcohol intake.[4][5][6]
Q2: I'm observing effects in my experiment that don't seem to be mediated by GABAB receptor activation. What are the known or ?
A2: While generally considered selective, some studies have identified potential off-target effects or GABAB-independent actions of this compound. These include:
-
Direct Agonism at High Concentrations: At higher doses, this compound may act as a direct agonist at the GABAB2 subunit, rather than solely as a PAM. This could lead to GABAB receptor activation even in the absence of endogenous GABA.[7]
-
Effects on Presynaptic Nerve Terminals: this compound has been shown to cause a dose-dependent depolarization of the plasma membrane and dissipation of the proton gradient of synaptic vesicles.[8] These effects were observed even in the presence of a GABAB receptor antagonist, indicating a mechanism independent of its primary target.[8]
-
Interaction with CCKA Receptors: A broad ligand binding screen indicated that this compound was inactive at many non-GABAB targets, with the exception of the cholecystokinin (B1591339) A (CCKA) receptor.[9] However, follow-up studies suggested that this compound does not possess significant CCKA receptor agonist or antagonist properties.[9]
-
Inhibition of Cytochrome P450 Isoenzymes: In vitro studies have shown that this compound has a potential to inhibit certain cytochrome P450 enzymes, which could affect its metabolism and interaction with other compounds.[4]
Q3: My results with this compound are inconsistent. What could be the issue?
A3: Inconsistent results could stem from several factors related to the compound's mechanism of action:
-
Dependence on Endogenous GABA: As a PAM, the effects of this compound are dependent on the presence of endogenous GABA. If the GABAergic tone in your experimental system is low, the modulatory effects of this compound may be minimal.[5] This has been observed in neuropathic pain models where this compound alone had no analgesic effect, but it significantly potentiated the effect of the GABAB agonist baclofen (B1667701).[5]
-
Concentration-Dependent Effects: The concentration of this compound is critical. As mentioned, at lower concentrations, it acts as a PAM, while at higher concentrations, it may exhibit direct agonism or off-target effects such as membrane depolarization.[7][8] Ensure you are using a concentration appropriate for achieving positive allosteric modulation without inducing off-target effects.
-
Differential Modulation of Agonists: Studies have shown that this compound can differentially modulate the effects of various GABAB agonists. For instance, it has been shown to enhance the effects of baclofen but not GHB (γ-hydroxybutyrate), suggesting it may act preferentially on specific populations of GABAB receptors.[7]
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity or altered membrane potential.
-
Possible Cause: You may be observing the GABAB-independent off-target effects of this compound on the plasma membrane and synaptic vesicle proton gradient.[8] This is more likely to occur at higher concentrations.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound for your desired on-target effect.
-
Use a GABAB Antagonist Control: To confirm if the observed effect is independent of the GABAB receptor, perform your experiment in the presence of a GABAB antagonist like saclofen. If the effect persists, it is likely an off-target effect.[8]
-
Measure Membrane Potential: Use a fluorescent dye, such as rhodamine 6G, to directly measure changes in plasma membrane potential in response to this compound.[8]
-
Issue 2: Lack of effect or weaker than expected effect of this compound.
-
Possible Cause: The endogenous GABA levels in your experimental system may be too low for a PAM to exert a significant effect.[5]
-
Troubleshooting Steps:
-
Co-administer with a GABAB Agonist: To verify that this compound is active in your system, test its ability to potentiate the effect of a known GABAB agonist like baclofen.[5]
-
Increase Endogenous GABA: If your experimental setup allows, consider using a GABA reuptake inhibitor to increase the concentration of endogenous GABA at the synapse.
-
Verify Compound Integrity: Ensure the stability and purity of your this compound stock.
-
Quantitative Data
Table 1: Interaction of this compound with Cytochrome P450 Enzymes
| CYP Isoenzyme | IC50 (µM) |
| 3A4 | >50 |
| 2D6 | >50 |
| 2C9 | 15.5 |
| Data from Malherbe et al. (2008)[4] |
Table 2: Summary of this compound Activity at On-Target and Potential Off-Target Receptors
| Target | Activity | Notes |
| GABAB Receptor | Positive Allosteric Modulator | Potentiates GABA efficacy (>149%) and potency (>15-fold).[1] |
| GABAB2 Subunit | Potential Direct Agonist | Suggested at higher concentrations.[7] |
| CCKA Receptor | Weak Interaction | Identified in a broad ligand binding screen, but with no significant agonist or antagonist activity observed.[9] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Membrane Potential
This protocol is adapted from methods used to identify GABAB-independent effects of this compound.[8]
-
Preparation of Synaptosomes: Isolate synaptosomes from the cerebral cortex and hippocampus of rats.
-
Fluorescent Staining: Incubate the synaptosomes with the membrane potential-sensitive dye rhodamine 6G.
-
Application of this compound: Add varying concentrations of this compound (e.g., 0.3-30 µM) to the synaptosome suspension.
-
Control Groups:
-
Vehicle control.
-
Positive control for depolarization (e.g., high concentration of KCl).
-
This compound in the presence of a GABAB receptor antagonist (e.g., saclofen) to confirm GABAB-independence.
-
-
Measurement: Use a fluorometer to measure the fluorescence of rhodamine 6G. A decrease in fluorescence indicates depolarization of the plasma membrane.
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions
While no specific kinome scan data for this compound is publicly available, a general approach to identify potential off-target kinase interactions would be to use a service like KINOMEscan®.
-
Compound Submission: Submit a sample of this compound at a specified concentration (typically 1-10 µM) for screening.
-
Competition Binding Assay: The assay measures the ability of this compound to compete with an immobilized ligand for binding to a large panel of kinases (e.g., over 400).
-
Data Analysis: The results are reported as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding and a potential off-target interaction.
-
Follow-up: For any significant "hits," perform dose-response assays to determine the binding affinity (e.g., Kd) or inhibitory concentration (IC50) for the off-target kinase.
Visualizations
Caption: On-target signaling pathway of this compound as a GABAB PAM.
Caption: Troubleshooting workflow for unexpected effects of this compound.
References
- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminative stimulus effects of the GABAB receptor-positive modulator this compound: comparison with GABAB receptor agonists and drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New effects of GABAB receptor allosteric modulator this compound on ambient GABA, uptake/release, Em and synaptic vesicle acidification in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing rac-BHFF Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of rac-BHFF for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor.[1] As a PAM, it does not activate the GABA-B receptor on its own but enhances the potency and efficacy of the endogenous agonist, γ-aminobutyric acid (GABA).[1] This modulation occurs at an allosteric site, a location on the receptor distinct from the GABA binding site. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity.
Q2: What are the solubility and storage recommendations for this compound?
A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[1] For long-term storage, it is recommended to store the compound at +4°C.[1] Always refer to the manufacturer's datasheet for specific batch information.
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: A general starting point for in vitro assays with this compound is in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration is highly dependent on the specific assay and cell type. For instance, in radioligand binding assays, concentrations around 10 µM have been used to enhance agonist binding.[2] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Should I be concerned about off-target effects of this compound?
A4: Yes, at higher concentrations, this compound may exhibit off-target effects. A study on rat brain synaptosomes showed that this compound at concentrations between 0.3-30µM caused a dose-dependent depolarization of the plasma membrane and dissipation of the synaptic vesicle proton gradient that were not mediated by GABA-B receptors.[3] It is therefore recommended to include appropriate controls to identify and minimize potential off-target effects.
Troubleshooting Guides
Issue 1: No or low potentiation of GABA response observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a concentration-response experiment with this compound (e.g., 0.1 µM to 30 µM) in the presence of a fixed, sub-maximal (EC20) concentration of GABA to determine the optimal PAM concentration. |
| Suboptimal GABA concentration | Ensure the GABA concentration used is at its EC20 (the concentration that gives 20% of the maximal response). Using a concentration that is too high or too low can mask the potentiating effect of the PAM. |
| Low endogenous GABAergic tone | In some experimental systems, particularly with primary neurons or tissue preparations, the endogenous level of GABA may be too low for a PAM to show a significant effect.[4] Consider co-application with a low concentration of exogenous GABA. |
| Cell health issues | Ensure cells are healthy and not overgrown. Perform a viability assay to confirm cell health. |
| Incorrect assay setup | Review the experimental protocol to ensure all steps, including incubation times and reagent concentrations, are correct. |
Issue 2: High background signal or apparent agonist activity of this compound alone.
| Possible Cause | Troubleshooting Step |
| Off-target effects | As mentioned, this compound can have off-target effects at higher concentrations.[3] Test a range of this compound concentrations in the absence of GABA to determine if it exhibits agonist activity on its own. If so, use a lower concentration range. |
| Cytotoxicity | High concentrations of this compound or its solvent (e.g., DMSO) may be cytotoxic, leading to non-specific effects. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. While specific cytotoxicity data for this compound is limited, some benzofuranone derivatives have shown cytotoxicity at micromolar concentrations.[5][6][7][8] |
| Assay interference | The compound may interfere with the assay technology (e.g., fluorescence or luminescence). Run a control with this compound in a cell-free system to check for assay interference. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell passage number or density | Use cells within a consistent passage number range and ensure consistent cell seeding density for all experiments. |
| Variability in reagent preparation | Prepare fresh stock solutions of this compound and GABA for each experiment. Ensure accurate pipetting and dilutions. |
| Fluctuations in incubation conditions | Maintain consistent incubation times, temperature, and CO2 levels. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | Up to 100 mM | [1] |
| In Vitro Off-Target Effects Concentration | 0.3 - 30 µM (in synaptosomes) | [3] |
| Effective In Vitro Concentration ([³⁵S]GTPγS assay) | 10 µM | [2] |
| In Vivo Dosage (mice) | 50 - 200 mg/kg | [9] |
Experimental Protocols
General Protocol for a cAMP Accumulation Assay
This protocol provides a general framework for assessing the effect of this compound on GABA-B receptor-mediated inhibition of cAMP production.
Materials:
-
Cells expressing the GABA-B receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
GABA
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and GABA in assay buffer. To test the PAM effect, prepare solutions of this compound in the presence of a fixed EC20 concentration of GABA.
-
Assay: a. Wash the cells with assay buffer. b. Add the this compound/GABA solutions to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for another pre-determined time (e.g., 15-30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 of this compound's potentiating effect.
General Protocol for a Calcium Flux Assay
This protocol outlines a general method for measuring changes in intracellular calcium concentration in response to GABA-B receptor activation, which can be potentiated by this compound. This is typically applicable to cells where the GABA-B receptor is coupled to Gαq/11 or in engineered cell lines co-expressing a promiscuous G-protein like Gα15/16.
Materials:
-
Cells expressing the GABA-B receptor and a suitable G-protein for calcium signaling.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
GABA.
-
This compound.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to attach overnight.
-
Dye Loading: a. Prepare the calcium dye solution according to the manufacturer's instructions. b. Remove the culture medium and add the dye solution to the cells. c. Incubate for a specific time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Compound Preparation: Prepare solutions of this compound and GABA in assay buffer.
-
Measurement: a. Place the plate in the fluorescence plate reader. b. Establish a baseline fluorescence reading for a few seconds. c. Add the GABA solution (at its EC20) followed immediately or simultaneously by the this compound solution. d. Record the fluorescence signal over time (kinetic read) for several minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. Analyze the peak fluorescence or the area under the curve to determine the potentiation by this compound.
Visualizations
Caption: GABA-B receptor signaling pathway with this compound modulation.
References
- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. GABAB receptor-positive modulators: brain region-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New effects of GABAB receptor allosteric modulator this compound on ambient GABA, uptake/release, Em and synaptic vesicle acidification in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: rac-BHFF Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of rac-BHFF in solution. The following information is intended to help troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary known instability of this compound in solution?
The primary known instability of this compound in solution is the hydrolysis of its lactone ring. This reaction is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound?
This compound is susceptible to base-catalyzed hydrolysis. In alkaline conditions, the lactone ring opens to form the corresponding carboxylate salt, a hydrolyzed form referred to as BHFHP.[1] Conversely, under acidic conditions, the hydrolyzed form can revert to the lactone structure of this compound.[1] This suggests that this compound is most stable in neutral to slightly acidic aqueous solutions.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Solutions should be protected from light.[2] It is also advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q4: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis of the lactone ring due to alkaline pH of the buffer. | - Ensure the pH of your buffer is neutral or slightly acidic. - Prepare fresh solutions before each experiment. - Store stock solutions in an appropriate organic solvent at low temperatures. |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility of this compound. | - First, dissolve this compound in a minimal amount of an organic solvent like DMSO or ethanol before diluting with aqueous buffer. - Use sonication to aid dissolution. - Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | - Verify the pH of your cell culture medium or assay buffer. - Minimize the incubation time of this compound in aqueous solutions. - Run a stability check of this compound in your specific assay medium by analyzing samples at different time points using a stability-indicating analytical method (e.g., HPLC). |
| Appearance of unknown peaks in chromatograms during analysis. | Degradation of this compound under analytical or storage conditions. | - Review the storage conditions of your samples. - For HPLC analysis, ensure the mobile phase is not strongly basic. - Consider the possibility of photodegradation if samples were exposed to light. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 1 hour.[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).
-
Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak of this compound.
Quantitative Data Summary
| Condition | Parameter | Expected Outcome |
| pH Stability | Half-life (t½) | Shorter half-life at higher pH values, indicating faster degradation. |
| Temperature Stability | Degradation Rate Constant (k) | Increased degradation rate at higher temperatures. |
| Photostability | % Degradation after light exposure | Potential for degradation, which needs to be quantified. |
Visualizations
Caption: A general experimental workflow for assessing the stability of this compound in solution.
Caption: The reversible, pH-dependent hydrolysis of the lactone ring in this compound.
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
unexpected behavioral outcomes with rac-BHFF
Welcome to the technical support center for rac-BHFF. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a positive allosteric modulator (PAM) of the GABA-B receptor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and address unexpected behavioral outcomes.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral effects of this compound between individual animals. What are the potential causes?
A1: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this when working with this compound:
-
Genetic Background: Different rodent strains can exhibit varying sensitivities to GABA-B receptor modulation. It is crucial to report and consider the specific strain used in your experiments.
-
Endogenous GABAergic Tone: As a PAM, the effects of this compound are dependent on the presence of endogenous GABA.[1] Factors that influence the basal GABAergic tone, such as stress levels, time of day, and housing conditions, can significantly impact the observed behavioral outcomes.[2][3]
-
Metabolism and Gut Microbiome: Individual differences in drug metabolism can lead to variations in this compound exposure. The gut microbiome has been shown to influence the metabolism and efficacy of various drugs, and this could be a contributing factor to variability.[4][5][6][7][8]
-
Procedural Consistency: Ensure strict adherence to experimental protocols, including dosing, timing of behavioral testing, and handling procedures. Even minor variations can introduce significant variability.
Q2: this compound is not producing the expected anxiolytic effect in our elevated plus-maze (EPM) test. What could be the reason?
A2: While this compound has been reported to have anxiolytic properties, several factors can influence its efficacy in the EPM:
-
Dosage: The dose-response curve for this compound may not be linear. It is essential to perform a thorough dose-response study to identify the optimal concentration for anxiolytic effects in your specific model. At higher doses, off-target effects or paradoxical increases in anxiety might occur.
-
Basal Anxiety State: The anxiolytic effects of GABA-B PAMs may be more pronounced in animals with a high-anxiety phenotype.[9] If your animals have a low baseline level of anxiety, the effects of this compound may be less apparent.
-
Test Conditions: The lighting conditions, noise levels, and handling of the animals immediately before the test can all impact the results of the EPM.[10] Ensure a low-stress environment and consistent testing procedures.
Q3: We are observing a decrease in sucrose (B13894) preference at higher doses of this compound in our alcohol self-administration studies. Is this an expected off-target effect?
A3: A reduction in the consumption of natural rewards like sucrose at higher doses of this compound has been reported.[3] This suggests a potential lack of specificity at these concentrations, impacting general reward pathways rather than specifically targeting alcohol-seeking behavior. It is crucial to include a sucrose self-administration control group to differentiate between a specific effect on alcohol consumption and a more general effect on reward.
Q4: In our neuropathic pain model, this compound alone does not show any analgesic effect. Is this consistent with the literature?
A4: Yes, this is a known and important finding. In models of neuropathic pain, this compound has been shown to have no analgesic activity on its own.[11][12] However, it significantly potentiates the analgesic effect of the GABA-B agonist baclofen (B1667701).[11][12] This suggests that the endogenous GABAergic tone in this pathological state may be too low for this compound to exert an effect independently.
Troubleshooting Scenarios
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results across different experiment days | Circadian rhythm effects on GABAergic system and drug metabolism. | Standardize the time of day for all drug administrations and behavioral testing.[2] |
| Instability of this compound in the vehicle solution. | Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your chosen vehicle over time and at the storage temperature.[13] | |
| Unexpected sedative effects at doses intended to be behaviorally active. | Species or strain sensitivity. | Conduct a dose-response study to determine the therapeutic window in your specific animal model. Note that species-dependent effects of GABA-B PAMs have been observed.[9] |
| Off-target effects. | While this compound is selective for the GABA-B receptor, high concentrations may lead to off-target binding.[14][15] Consider testing a lower dose or using a different GABA-B PAM. | |
| Lack of effect in a specific behavioral paradigm. | Insufficient endogenous GABA release in the brain region mediating the behavior. | Consider co-administration with a sub-threshold dose of a GABA-B agonist like baclofen to enhance the signal.[11] |
| Poor brain penetration of the compound. | Verify the pharmacokinetic profile of this compound in your animal model to ensure adequate brain exposure. |
II. Quantitative Data Summary
The following tables summarize quantitative data from key studies on the behavioral effects of this compound.
Table 1: Effect of this compound on Alcohol and Water Intake in Alcohol-Preferring Rats [16]
| Dose of this compound (mg/kg, i.g.) | Mean Reduction in Alcohol Intake (%) | Change in Water Intake |
| 50 | ~25% | Increased to compensate for reduced alcohol intake |
| 100 | ~40% | Increased to compensate for reduced alcohol intake |
| 200 | ~65% | Increased to compensate for reduced alcohol intake |
Table 2: Effect of this compound on Operant Self-Administration of Alcohol and Sucrose in Sardinian Alcohol-Preferring (sP) Rats [3]
| Dose of this compound (mg/kg, i.g.) | Reduction in Responses for Alcohol (%) | Reduction in Responses for Sucrose (%) |
| 50 | ~30% | No significant reduction |
| 100 | ~65% | No significant reduction |
| 200 | ~90% | ~50% |
III. Experimental Protocols
This section provides detailed methodologies for key behavioral assays used to evaluate the effects of this compound.
A. Alcohol Self-Administration in Rats
This protocol is adapted from studies investigating the effect of this compound on alcohol consumption.[3][16]
1. Animals:
-
Male Sardinian alcohol-preferring (sP) rats or other appropriate strain.
-
Individually housed with ad libitum access to food and water.
-
Maintained on a reverse light-dark cycle.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers and a liquid dispenser.
3. Procedure:
-
Training:
-
Rats are trained to press a lever for oral self-administration of an alcohol solution (e.g., 15% v/v) on a fixed ratio (e.g., FR4) schedule of reinforcement during daily 30-minute sessions.
-
A second lever is inactive.
-
Training continues until a stable baseline of responding is achieved.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[17]
-
Administer this compound via oral gavage (i.g.) at the desired doses (e.g., 0, 50, 100, 200 mg/kg) at a specified time before the session (e.g., 60 minutes).
-
-
Testing:
-
Following drug administration, place the rats in the operant chambers and record the number of lever presses on both the active and inactive levers for the duration of the session.
-
-
Sucrose Control:
-
To assess for specificity, a separate cohort of rats should be trained to self-administer a sucrose solution (e.g., 0.7% w/v) under the same schedule of reinforcement. The effect of this compound on sucrose self-administration is then tested using the same procedure.
-
B. Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
This protocol provides a standard method for assessing anxiolytic effects.[10][12][18][19][20]
1. Animals:
-
Mice or rats of a suitable strain.
-
Group-housed and handled for several days prior to testing to reduce stress.
2. Apparatus:
-
A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
The maze should be placed in a dimly lit, quiet room.
3. Procedure:
-
Habituation:
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle.
-
Administer the drug at the desired doses and route (e.g., intraperitoneally, i.p.) at a specified time before testing (e.g., 30 minutes).
-
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
C. Forced Swim Test (FST) for Depressive-Like Behavior
This protocol is a common screening tool for antidepressant-like activity.[3][21][22][23][24]
1. Animals:
-
Mice or rats.
-
Single-housed at least 24 hours before the test.
2. Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
3. Procedure:
-
Pre-test (for rats):
-
On day 1, place the rat in the cylinder for 15 minutes.
-
Remove the rat, dry it, and return it to its home cage.
-
-
Test:
-
On day 2 (24 hours after the pre-test), administer this compound or vehicle at the desired doses and route.
-
After the appropriate pre-treatment time, place the animal in the swim cylinder for a 5-6 minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement, with the animal making only small movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
D. Auditory Fear Conditioning
This protocol assesses the effect of this compound on the acquisition and consolidation of fear memory.[25][26][27][28][29]
1. Animals:
-
Mice or rats.
-
Individually housed.
2. Apparatus:
-
A fear conditioning chamber with a grid floor capable of delivering a mild footshock, a speaker to deliver an auditory cue (conditioned stimulus, CS), and a video camera to record behavior.
3. Procedure:
-
Habituation:
-
Handle the animals for several days before the experiment.
-
-
Training (Day 1):
-
Administer this compound or vehicle prior to training.
-
Place the animal in the conditioning chamber.
-
After an acclimation period, present the auditory cue (e.g., a tone) followed by a mild footshock (unconditioned stimulus, US). Repeat this pairing several times.
-
-
Contextual Fear Test (Day 2):
-
Place the animal back into the same conditioning chamber without presenting the tone or shock.
-
Measure the amount of time the animal spends freezing, which is a species-specific fear response.
-
-
Cued Fear Test (Day 3):
-
Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After an acclimation period, present the auditory cue without the shock.
-
Measure the freezing behavior in response to the cue.
-
-
Data Analysis:
-
An increase or decrease in freezing behavior during the contextual and cued tests indicates an effect on fear memory consolidation or expression.
-
IV. Signaling Pathways and Experimental Workflows
This section provides visual representations of key pathways and workflows relevant to this compound experimentation.
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor and the modulatory role of this compound.
Caption: GABA-B receptor signaling and allosteric modulation by this compound.
Troubleshooting Workflow for Unexpected Behavioral Outcomes
This diagram outlines a logical approach to troubleshooting unexpected results in behavioral experiments with this compound.
References
- 1. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiome interactions with drug metabolism, efficacy, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthralin stability in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. youtube.com [youtube.com]
- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Post-training activation of Rac1 in the basolateral amygdala is required for the formation of both short-term and long-term auditory fear memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Time of Day-Dependent Alteration of Hippocampal Rac1 Activation Regulates Contextual Fear Memory in Rats [frontiersin.org]
- 28. Affecting long-term fear memory formation through optical control of Rac1 GTPase and PAK activity in lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pages.vassar.edu [pages.vassar.edu]
Technical Support Center: Vehicle Control for in vivo rac-BHFF Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and preparing an appropriate vehicle control for in vivo studies involving rac-BHFF, a potent and selective GABAB receptor positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the vehicle control important for in vivo studies?
A1: this compound is a positive allosteric modulator of the GABAB receptor with demonstrated anxiolytic activity in vivo and is orally active.[1][2] Like many small molecule compounds developed for research, this compound has poor aqueous solubility, making its delivery in animal models challenging. The choice of vehicle is critical as it must solubilize the compound to ensure consistent and accurate dosing, while also being non-toxic and inert, so as not to interfere with the experimental results. An improper vehicle can lead to issues such as compound precipitation, variable bioavailability, and vehicle-induced physiological effects that can confound the interpretation of the study.
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) up to 100 mM.[2] Its hydrophobic nature necessitates the use of a co-solvent vehicle system for aqueous-based administration routes like oral gavage or intraperitoneal injection.
Q3: What is a recommended vehicle formulation for in vivo administration of this compound?
A3: A commonly used and effective vehicle for this compound and other poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A specific formulation that has been successfully used is: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This vehicle system is designed to dissolve hydrophobic compounds and maintain their solubility upon administration.
Q4: Are there alternative vehicle formulations if the recommended one is not suitable for my experiment?
A4: Yes, for sensitive animal models or specific experimental paradigms where the standard 10% DMSO concentration may be a concern, a formulation with a lower percentage of DMSO can be used. An alternative is 2% DMSO, 40% PEG300, 5% Tween 80, and 53% Saline .[3] If a suspension is preferred, carboxymethyl cellulose (B213188) (CMC) can be a suitable alternative. However, for this compound, a solution is generally preferred to ensure dose accuracy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution during preparation or upon standing. | The solubility limit of this compound in the vehicle has been exceeded. | - Ensure you are not exceeding the recommended concentration for the chosen vehicle. - Prepare the formulation fresh before each use. - Gentle warming and sonication can aid in dissolution, but be mindful of the compound's stability at higher temperatures. |
| Improper mixing of vehicle components. | - Follow the detailed experimental protocol for vehicle preparation, adding each component in the correct order and ensuring thorough mixing at each step.[3] | |
| Inconsistent or highly variable results between animals. | Non-homogenous formulation leading to inaccurate dosing. | - For solutions, ensure the compound is fully dissolved. Visually inspect for any particulate matter before administration. - If using a suspension, ensure it is uniformly dispersed before drawing each dose. |
| Vehicle-induced physiological effects. | - Always include a vehicle-only control group in your study to account for any effects of the formulation itself.[4] | |
| Adverse reactions or toxicity observed in animals (e.g., irritation, lethargy). | Toxicity from the vehicle components, particularly DMSO. | - Reduce the concentration of DMSO in the vehicle (e.g., to 2%).[3] - Ensure the total volume administered is appropriate for the animal's weight. - Consider an alternative vehicle system if toxicity persists. |
| The route of administration may not be suitable for the chosen vehicle. | - For example, oil-based vehicles are generally not suitable for intravenous injection. Ensure your vehicle is appropriate for the intended route of administration. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 33.03 |
| Ethanol | 100 | 33.03 |
Table 2: Recommended Vehicle Composition for in vivo this compound Studies
| Component | Standard Formulation (%) | Low-DMSO Formulation (%) | Purpose |
| DMSO | 10 | 2 | Primary solvent for this compound |
| PEG300 | 40 | 40 | Co-solvent to improve solubility |
| Tween 80 | 5 | 5 | Surfactant to aid in emulsification and stability |
| Saline (0.9% NaCl) | 45 | 53 | Aqueous base for injection |
Experimental Protocols
Protocol 1: Preparation of Standard Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
Objective: To prepare a clear, homogenous solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dissolve the required amount of this compound in DMSO to achieve a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
-
Add PEG300.
-
In a new sterile tube, add the required volume of PEG300.
-
Add the appropriate volume of the this compound/DMSO stock solution to the PEG300.
-
Vortex thoroughly until the solution is homogenous.
-
-
Add Tween 80.
-
To the DMSO/PEG300/rac-BHFF mixture, add the required volume of Tween 80.
-
Vortex thoroughly to ensure the surfactant is fully incorporated.
-
-
Add Saline.
-
Slowly add the required volume of sterile saline to the mixture while vortexing.
-
Continue to vortex until the final solution is clear and homogenous.
-
-
Final Inspection.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains particulates, it may be necessary to gently warm it or sonicate briefly.
-
Prepare the formulation fresh daily for best results.
-
Mandatory Visualization
Caption: GABAB receptor signaling pathway modulated by this compound.
References
Technical Support Center: Reducing Variability in rac-BHFF Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and reducing variability in behavioral experiments involving rac-BHFF, a positive allosteric modulator (PAM) of the GABA-B receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective positive allosteric modulator of the GABA-B receptor.[1] It does not activate the receptor on its own but enhances the effect of the endogenous ligand, GABA.[1] This modulation leads to a more potent and efficacious response when GABA binds to the receptor.[1] The mechanism of action involves binding to a site on the GABA-B receptor that is distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA.
Q2: What are the common behavioral effects of this compound observed in preclinical studies?
A2: Preclinical studies have primarily investigated the effects of this compound on alcohol consumption and self-administration. It has been shown to dose-dependently reduce alcohol intake in alcohol-preferring rats.[2][3][4] At higher doses, it may also reduce the consumption of other rewarding substances, such as sucrose.[3] Some studies have also explored its potential anxiolytic-like effects. It is important to note that at higher doses, sedative effects may be observed, which can influence performance in behavioral tasks.[5]
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is soluble in DMSO and ethanol.[1] For oral administration (gavage), it is typically suspended in a vehicle such as a solution of 0.5% carboxymethylcellulose in water. It is crucial to ensure the compound is homogenously suspended before each administration to avoid variability in dosing.
Q4: What are the typical dose ranges for this compound in rodent behavioral studies?
A4: In studies investigating alcohol self-administration in rats, doses have ranged from 50 mg/kg to 200 mg/kg, administered orally.[2][3] The effects are generally dose-dependent, with higher doses producing a greater reduction in alcohol intake.[2][3] Researchers should always perform a dose-response study to determine the optimal dose for their specific experimental conditions and behavioral paradigm.
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments with this compound.
Issue 1: High variability in behavioral data between subjects.
-
Question: We are observing a large degree of variability in the behavioral responses to this compound across different animals in the same treatment group. What could be the cause?
-
Answer: High inter-individual variability is a common challenge in behavioral pharmacology.[6] Several factors can contribute to this:
-
Genetic Background: Different strains of rodents can exhibit significant differences in their baseline behavior and sensitivity to pharmacological agents.[7]
-
Animal Handling: Inconsistent or excessive handling can lead to stress, which can significantly impact behavioral outcomes.[6][8]
-
Environmental Factors: Minor differences in housing conditions, such as cage density, enrichment, and noise levels, can influence an animal's behavior.[8]
-
Dosing Inaccuracy: Improper preparation of the dosing solution, leading to a non-homogenous suspension, can result in animals receiving different effective doses.
-
Issue 2: Lack of a clear dose-response effect.
-
Question: We are not observing a clear dose-dependent effect of this compound in our behavioral assay. Why might this be happening?
-
Answer: A flat or inconsistent dose-response curve can be due to several factors:
-
Inappropriate Dose Range: The selected doses may be too high (causing a ceiling effect) or too low (not reaching the threshold for a significant effect).
-
Compound Solubility Issues: If this compound is not properly dissolved or suspended, the actual administered dose may be inaccurate.
-
Metabolic Differences: Individual differences in drug metabolism can lead to variations in bioavailability and, consequently, the observed behavioral effect.
-
Behavioral Ceiling or Floor Effects: The design of the behavioral task may have limitations. For example, if the baseline level of the measured behavior is already very low (a floor effect), it may be difficult to detect a further reduction with the drug.
-
Issue 3: Unexpected sedative effects at lower doses.
-
Question: Our animals are showing signs of sedation at doses of this compound that we did not expect to be sedative. What could be the reason?
-
Answer: While sedation is more commonly reported at higher doses of GABA-B PAMs,[5] observing it at lower doses could be due to:
-
Interaction with Other Factors: The sedative effects of this compound could be potentiated by other experimental variables, such as the animal's diet or stress levels.
-
Strain Sensitivity: The specific rodent strain being used may be more sensitive to the sedative effects of GABA-B receptor modulation.
-
Incorrect Dosing: As mentioned previously, errors in dose preparation or administration could lead to some animals receiving a higher dose than intended.
-
Issue 4: Inconsistent results across different experimental days.
-
Question: We are finding it difficult to replicate our results with this compound from one day to the next. What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility can be a frustrating issue. Here are some potential causes:
-
Circadian Rhythm: The time of day when testing is conducted can significantly influence rodent behavior and drug effects.[9]
-
Environmental Changes: Subtle changes in the testing environment, such as lighting, temperature, or ambient noise, can affect behavior.[9]
-
Experimenter Variability: Different experimenters may handle animals or administer substances in slightly different ways, introducing variability.
-
Vehicle Effects: Ensure that the vehicle used to dissolve or suspend this compound is inert and does not have any behavioral effects on its own.
-
Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound on alcohol consumption.
Table 1: Effect of this compound on Daily Alcohol Intake in Alcohol-Preferring (sP) Rats
| Dose of this compound (mg/kg, i.g.) | Mean Reduction in Alcohol Intake (%) | Reference |
| 50 | ~25% | [2] |
| 100 | ~40% | [2] |
| 200 | ~65% | [2] |
Note: Data represents the overall magnitude of reduction over a 7-day treatment period. Variability data (e.g., SD or SEM) was not explicitly provided in the source.
Table 2: Effect of this compound on Operant Responding for Alcohol in Sardinian Alcohol-Preferring (sP) Rats
| Dose of this compound (mg/kg, i.g.) | Mean Reduction in Total Responses for Alcohol (%) | Reference |
| 50 | ~30% | [3] |
| 100 | ~65% | [3] |
| 200 | ~90% | [3] |
Note: Data represents the average reduction in responses compared to vehicle-treated rats. Variability data (e.g., SD or SEM) was not explicitly provided in the source.
Experimental Protocols
Protocol: Operant Alcohol Self-Administration in Rats
This protocol is a generalized methodology based on common practices in the field and should be adapted to specific laboratory conditions and approved by the relevant institutional animal care and use committee.
-
Animals: Male, selectively bred Sardinian alcohol-preferring (sP) rats are commonly used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Training:
-
Rats are trained to press a lever to receive a reward of 15% (v/v) alcohol solution.
-
Training is typically conducted in daily 30-minute sessions.
-
A fixed-ratio (e.g., FR4) schedule of reinforcement is often used, where the rat must press the lever four times to receive one reward.
-
Training continues until a stable baseline of responding is achieved.
-
-
Drug Administration:
-
This compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
The compound is administered via oral gavage (i.g.) at a specific time point before the behavioral session (e.g., 60 minutes).
-
A vehicle-only group serves as the control.
-
-
Testing:
-
Following drug or vehicle administration, rats are placed in the operant chambers for a 30-minute session.
-
The number of lever presses on the active (alcohol-delivering) and inactive levers is recorded.
-
The total volume of alcohol consumed is also measured.
-
-
Data Analysis:
-
The primary dependent variables are the number of responses on the active lever and the total amount of alcohol self-administered.
-
Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
Visualizations
Caption: GABA-B receptor signaling pathway with this compound modulation.
Caption: Troubleshooting workflow for this compound behavioral experiments.
References
- 1. rac BHFF | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls in the interpretation of genetic and pharmacological effects on anxiety-like behaviour in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting GTPγS Assays with GABA B Positive Allosteric Modulators (PAMs)
Welcome to the technical support center for GTPγS assays involving GABA B receptor positive allosteric modulators (PAMs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a GTPγS binding assay and why is it used for GABA B receptors?
A GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like the GABA B receptor.[1][2] It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[2] In the inactive state, G-proteins are bound to GDP. Agonist binding to the GABA B receptor promotes the exchange of GDP for GTP, leading to G-protein activation.[1] Since [³⁵S]GTPγS is resistant to hydrolysis, it accumulates and provides a direct measure of G-protein activation.[1][2] This assay is particularly useful for characterizing the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists and for distinguishing between full and partial agonists.[3]
Q2: How do GABA B PAMs work and what is their expected effect in a GTPγS assay?
GABA B PAMs are compounds that bind to an allosteric site on the GABA B receptor, a site distinct from where the endogenous agonist GABA binds.[4] They do not typically activate the receptor on their own but enhance the receptor's response to an agonist.[4] This enhancement can manifest as an increase in the agonist's potency (a leftward shift in the EC₅₀ value), an increase in the maximal efficacy (an increase in the Eₘₐₓ), or both.[4] In a GTPγS assay, a successful PAM will potentiate the agonist-stimulated [³⁵S]GTPγS binding.[4][5]
Q3: Which G-protein subtypes are most amenable to this assay?
The GTPγS binding assay is most robust for GPCRs that couple to G-proteins of the Gi/o subfamily, which is the primary signaling pathway for GABA B receptors.[6][7] Assays for Gs- and Gq-coupled receptors are possible but often yield a lower signal-to-noise ratio.[6]
GABA B Receptor Signaling Pathway
Caption: GABA B receptor signaling pathway with a Positive Allosteric Modulator.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: General experimental workflow for a [³⁵S]GTPγS binding assay.
Troubleshooting Guide
High Background Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal GDP Concentration | Titrate GDP concentration (typically 1-100 µM). Higher concentrations reduce basal binding but can also reduce the agonist-stimulated window.[7] |
| High Membrane Protein Concentration | Titrate the amount of membrane protein per well (typically 5-20 µg). Too much protein can increase non-specific binding. |
| [³⁵S]GTPγS Sticking to Plates/Filters | Ensure proper blocking of plates and filters. For filtration assays, do not treat filters with PEI as this increases non-specific binding.[6] |
| Constitutive Receptor Activity | This can be receptor-dependent. Ensure optimal NaCl concentration (typically 100 mM) in the assay buffer to minimize constitutive activity. |
Low or No Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Titrate Mg²⁺ (1-10 mM) and NaCl (50-150 mM) concentrations.[2] Ensure the [³⁵S]GTPγS concentration is appropriate (typically 0.1-0.5 nM). |
| Degraded Reagents | Use fresh aliquots of agonist, PAM, and [³⁵S]GTPγS. Ensure proper storage of all reagents. |
| Inactive Receptor/Membranes | Verify the expression and functionality of the GABA B receptor in your membrane preparation. Avoid repeated freeze-thaw cycles of membranes. |
| Insufficient Incubation Time | Optimize the incubation time for the binding reaction (typically 30-60 minutes at 30°C). |
Issues Specific to GABA B PAMs
| Problem | Potential Cause | Troubleshooting & Interpretation |
| PAM shows no effect | PAM concentration is too low. | Perform a concentration-response curve for the PAM in the presence of a fixed EC₂₀-EC₅₀ concentration of the agonist. |
| Assay conditions are not sensitive to PAM effects. | Re-optimize GDP, Mg²⁺, and agonist concentrations. The magnitude of the PAM effect can be sensitive to these parameters. | |
| The PAM has no intrinsic activity at the GABA B receptor. | Test a different, validated GABA B PAM as a positive control. | |
| PAM increases agonist potency (↓EC₅₀) but not efficacy (Eₘₐₓ) | This is a common and valid pharmacological profile for some PAMs. | This indicates the PAM primarily affects the agonist's affinity for the receptor. This is not necessarily an assay failure. |
| Agonist concentration is already saturating at the highest concentrations. | Ensure the agonist concentration range is adequate to define the top of the curve accurately. | |
| PAM increases agonist efficacy (↑Eₘₐₓ) but not potency (EC₅₀) | This is another possible PAM profile. | This suggests the PAM enhances the receptor's ability to activate G-proteins without altering agonist affinity. |
| The assay window is too small to detect a potency shift. | Try to optimize the assay to increase the signal-to-background ratio. | |
| PAM shows agonist activity on its own (ago-PAM) | Some PAMs have intrinsic agonist activity. | This is a known property of certain GABA B PAMs, such as CGP7930.[4] This is not an artifact. |
| Contamination of PAM stock with an agonist. | Run the PAM alone in the absence of any other agonist to confirm its intrinsic activity. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting GTPγS assays with GABA B PAMs.
Quantitative Data Summary
The following table summarizes typical concentration ranges and expected values for key components and outcomes in a GABA B [³⁵S]GTPγS assay. Note that these are starting points and optimal conditions should be determined empirically for each experimental system.
| Parameter | Typical Range / Value | Notes |
| Membrane Protein | 5 - 20 µ g/well | Titration is crucial to find the optimal concentration. |
| [³⁵S]GTPγS | 0.1 - 0.5 nM | Should be close to or below its K₋ for the G-protein. |
| GDP | 1 - 100 µM | Higher concentrations are often needed for Gi/o-coupled receptors.[3] |
| MgCl₂ | 1 - 10 mM | Essential for G-protein activation. |
| NaCl | 50 - 150 mM | Helps to reduce basal signaling. |
| GABA EC₅₀ | ~1 - 10 µM | Highly dependent on assay conditions. For example, one study reported an EC₅₀ of 4.87 µM.[5] |
| PAM Effect on EC₅₀ | 2 to 10-fold leftward shift | A significant leftward shift indicates positive allosteric modulation of agonist potency.[4] |
| PAM Effect on Eₘₐₓ | 1.5 to 2-fold increase | An increase in the maximal response indicates positive allosteric modulation of agonist efficacy.[4] |
Detailed Experimental Protocol: [³⁵S]GTPγS Filtration Assay
This protocol is a general guideline and may require optimization.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4.
-
GDP Stock: 1 mM in deionized water.
-
Agonist (GABA) Stock: 10 mM in deionized water.
-
PAM Stock: 10 mM in DMSO.
-
[³⁵S]GTPγS Working Solution: Dilute in assay buffer to the desired final concentration (e.g., 0.1 nM).
-
Unlabeled GTPγS: 10 µM for determining non-specific binding.
2. Membrane Preparation:
-
Thaw cryopreserved cell membranes expressing GABA B receptors on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute membranes to the desired final concentration in assay buffer.
3. Assay Procedure (96-well plate format):
-
To each well, add in the following order:
-
Assay Buffer
-
GDP (to a final concentration of 10 µM)
-
Agonist (GABA) at various concentrations for a dose-response curve, or buffer for basal binding.
-
PAM at a fixed concentration, or vehicle (DMSO).
-
Membrane suspension (e.g., 10 µg of protein).
-
For non-specific binding wells, add 10 µM unlabeled GTPγS.
-
-
Pre-incubate the plate for 20-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
4. Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
5. Quantification:
-
Dry the filter plate completely.
-
Add scintillant to each well.
-
Count the plate in a microplate scintillation counter.
6. Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific binding as a function of agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine EC₅₀ and Eₘₐₓ values.
-
Compare the curves generated in the absence and presence of the PAM to determine its effect on agonist potency and efficacy. A leftward shift in the EC₅₀ and/or an increase in the Eₘₐₓ indicates positive allosteric modulation.[8]
References
- 1. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Investigating rac-BHFF in Anxiety Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing rac-BHFF in preclinical anxiety studies. The information is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Inconsistent Results with this compound
Inconsistencies in anxiety studies involving this compound, a positive allosteric modulator (PAM) of the GABA-B receptor, can arise from a variety of factors related to its mechanism of action and the experimental models used. This guide addresses common issues to help researchers identify potential sources of variability in their results.
Frequently Asked Questions (FAQs)
Q1: Why are the effects of this compound in anxiety models not always consistent?
A1: The inconsistent anxiolytic effects of this compound can be attributed to its mechanism of action as a GABA-B receptor positive allosteric modulator (PAM). Unlike direct agonists, PAMs like this compound enhance the effects of the endogenous neurotransmitter GABA.[1][2] Consequently, the observed effects of this compound are dependent on the baseline levels of GABAergic tone in the specific brain regions and neuronal circuits being investigated.[3] Factors such as the animal model, stress levels, and the specific behavioral paradigm can all influence this endogenous tone, leading to variable outcomes.
Q2: Can the dose of this compound influence the consistency of results?
A2: Yes, the dosage of this compound is a critical factor. At lower doses, this compound acts as a PAM, enhancing the effects of GABA. However, at higher doses, it may exhibit direct agonistic activity at the GABA-B2 subunit of the receptor.[1][4] This dual activity can lead to a complex dose-response relationship where higher doses do not necessarily produce a stronger anxiolytic effect and may even introduce confounding effects. It is crucial to perform a thorough dose-response study to identify the optimal concentration for observing PAM-specific effects in your chosen anxiety model.
Q3: How does the choice of anxiety model affect the observed efficacy of this compound?
A3: Different anxiety models, such as the elevated plus-maze (EPM) and the light-dark box (LDB), assess different aspects of anxiety-like behavior.[5][6][7] The EPM is thought to measure a conflict between the drive to explore and the aversion to open, elevated spaces, while the LDB test is based on the conflict between exploration and aversion to brightly lit areas.[5][7] The underlying neural circuits and their GABAergic modulation may differ between these models. Therefore, this compound might show efficacy in one model but not another, depending on the role of GABA-B receptor modulation in the specific behaviors being measured.
Q4: Could the animal's genetic background or species contribute to inconsistent findings?
A4: Absolutely. Different rodent strains and species can exhibit significant variations in their baseline anxiety levels, GABAergic signaling, and metabolism of compounds. These differences can influence the response to this compound. It is essential to consider the known behavioral and neurochemical characteristics of the chosen animal model and to maintain consistency in the strain and supplier throughout a study.
Q5: What is the expected interaction between this compound and GABA-B receptor agonists like baclofen?
A5: this compound has been shown to enhance some, but not all, of the in vivo effects of baclofen.[1][2] For instance, it potentiates baclofen-induced loss of righting but not baclofen-induced hypothermia.[2] This suggests that this compound's modulatory effects are dependent on the specific GABA-B receptor population and the downstream signaling pathways being activated.[1] When co-administering this compound with a GABA-B agonist, it is important to be aware of this differential enhancement, as it can lead to unexpected or seemingly inconsistent results.
Quantitative Data Summary
The following table summarizes the effects of this compound in a study investigating its impact on alcohol self-administration in Sardinian alcohol-preferring (sP) rats, which can be considered a model with relevance to anxiety and addiction.
| Treatment Group | Dose (mg/kg, i.g.) | Mean Reduction in Alcohol Responses | Reference |
| This compound | 50 | ~30% | [8] |
| This compound | 100 | ~65% | [8] |
| This compound | 200 | ~90% | [8] |
Experimental Protocols
Below are generalized protocols for common anxiety models that can be adapted for studying the effects of this compound.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.[6][9]
-
Procedure:
-
Administer this compound or vehicle to the animal at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).[6]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Primary Measures:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
Total number of arm entries (as a measure of general activity).
-
Light-Dark Box (LDB) Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[7]
-
Procedure:
-
Administer this compound or vehicle to the animal.
-
Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.[6]
-
Allow the animal to freely explore the apparatus for a defined duration (e.g., 5-10 minutes).[6][7]
-
Record the time spent in each compartment and the number of transitions between compartments.
-
-
Primary Measures:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Visualizations
GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling cascade.
Troubleshooting Logic Flow for Inconsistent this compound Results
Caption: Logical steps for troubleshooting this compound experiments.
References
- 1. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus effects of the GABAB receptor-positive modulator this compound: comparison with GABAB receptor agonists and drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrating the open field, elevated plus maze and light/dark box to assess different types of emotional behaviors in one single trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Technical Support Center: Improving the In Vivo Bioavailability of rac-BHFF
Welcome to the technical support center for rac-BHFF. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the in vivo use of this compound, a potent positive allosteric modulator (PAM) of the GABA-B receptor. Due to its low aqueous solubility, achieving optimal bioavailability for in vivo experiments can be challenging. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the systemic exposure of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for in vivo studies?
A1: The main obstacle for in vivo applications of this compound is its low thermodynamic solubility (<1 µg/mL), which can lead to poor absorption from the gastrointestinal tract and consequently, low and variable bioavailability after oral administration.[1] This makes it difficult to achieve therapeutic concentrations in target tissues and can lead to inconsistent experimental results.
Q2: What are the known physicochemical properties of this compound?
A2: this compound has a molecular weight of 330.34 g/mol and is a lipophilic compound with a logD of 2.2. It is soluble in organic solvents like DMSO and ethanol (B145695) up to 100 mM.[2] Its low aqueous solubility classifies it as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.
Q3: Are there any known stability issues with this compound?
A3: The lactone ring of this compound can be susceptible to hydrolysis under strong basic conditions. While its stability at physiological pH has not been extensively reported, it is a factor to consider during formulation development and storage.[1]
Q4: What are the target receptors and mechanism of action of this compound?
A4: this compound is a positive allosteric modulator of the GABA-B receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding enhances the receptor's response to the endogenous agonist, GABA, leading to a more pronounced inhibitory effect on neurotransmission.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor dissolution of the compound in the gastrointestinal fluids due to low aqueous solubility. | Employ a bioavailability enhancement strategy such as nanosuspension, cyclodextrin (B1172386) complexation, or a self-emulsifying drug delivery system (SEDDS). Refer to the Experimental Protocols section for detailed methods. |
| Precipitation of this compound in aqueous buffers or dosing vehicles. | The compound's hydrophobic nature causes it to crash out of aqueous solutions. | Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the final vehicle with vigorous mixing. For in vivo use, consider using a co-solvent system or a lipid-based formulation. |
| Inconsistent behavioral or physiological effects in animal models. | Inconsistent systemic exposure due to poor absorption. | Optimize the formulation to ensure consistent and adequate bioavailability. Monitor plasma levels of this compound to correlate with observed effects. |
| Difficulty in preparing a homogenous dosing solution. | High lipophilicity and low solubility of this compound. | Utilize sonication or gentle heating to aid dissolution in the chosen vehicle. Ensure the final formulation is a stable suspension or emulsion. |
Quantitative Data
While specific pharmacokinetic data for this compound is not extensively published in a consolidated format, the following table outlines the key parameters that should be determined in preclinical pharmacokinetic studies.
Table 1: Key Pharmacokinetic Parameters for this compound in Rodents (Illustrative)
| Parameter | Description | Importance in Research |
| Tmax (h) | Time to reach maximum plasma concentration. | Indicates the rate of absorption. |
| Cmax (ng/mL) | Maximum plasma concentration. | Relates to the peak therapeutic effect and potential toxicity. |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |
| t1/2 (h) | Elimination half-life. | Determines the dosing interval and time to reach steady-state. |
| Oral Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation. | A critical measure of the effectiveness of the oral delivery system. |
Note: Researchers should perform pharmacokinetic studies to determine these values for their specific formulation and animal model.
Experimental Protocols
To address the low solubility of this compound, several formulation strategies can be employed. Below are detailed protocols for three common and effective approaches.
Nanosuspension Formulation
Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.
Methodology: Nanoprecipitation (Solvent Anti-Solvent Method)[6][7][8]
-
Preparation of the Organic Phase: Dissolve this compound in a suitable water-miscible organic solvent (e.g., methanol, ethanol, or acetone) at a concentration of 10 mg/mL. Gentle heating or sonication can be used to facilitate dissolution.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer. A combination of stabilizers, such as Poloxamer 188 (0.5% w/v) and Tween 80 (0.2% w/v), is often effective.
-
Nanoprecipitation: Inject the organic phase slowly into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) or vigorous stirring. The drug will precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The particle size should ideally be below 200 nm for improved oral absorption.
-
In Vivo Administration: The resulting nanosuspension can be administered directly by oral gavage.
Cyclodextrin Inclusion Complexation
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Methodology: Kneading Method[9][10][11]
-
Molar Ratio Selection: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 or 1:2 molar ratio is a common starting point.
-
Complex Formation:
-
Place the calculated amount of HP-β-CD in a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.
-
Gradually add the this compound powder to the paste while triturating continuously for at least 60 minutes.
-
-
Drying and Pulverization: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved. Pulverize the dried complex into a fine powder using a mortar and pestle.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).
-
In Vivo Administration: The powdered inclusion complex can be dissolved or suspended in water or a suitable vehicle for oral administration.
Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine oil-in-water emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90, sesame oil).
-
Surfactant: Determine the solubility in various surfactants (e.g., Kolliphor® EL, Tween 80, Cremophor® RH40).
-
Co-surfactant/Co-solvent: Determine the solubility in various co-surfactants (e.g., Transcutol® HP, Kollisolv® MCT 70, PEG 400).
-
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation:
-
Select the components that show the best solubility and a large self-emulsifying region.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Vortex or stir the mixture at a controlled temperature (e.g., 40°C) until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion. The emulsion should form rapidly (< 1 minute) and appear clear to bluish-white.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS. A smaller droplet size (<200 nm) is generally preferred.
-
-
In Vivo Administration: The liquid SEDDS formulation can be filled into hard or soft gelatin capsules for oral administration.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the GABA-B receptor signaling pathway and a general experimental workflow for improving the bioavailability of this compound.
Caption: GABA-B receptor signaling pathway with positive allosteric modulation by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. oatext.com [oatext.com]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of rac-BHFF and GS39783: Two Positive Allosteric Modulators of the GABA-B Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent positive allosteric modulators (PAMs) of the γ-aminobutyric acid type B (GABA-B) receptor: rac-BHFF and GS39783. Both compounds have garnered significant interest for their therapeutic potential in treating central nervous system disorders, including alcohol use disorder and anxiety. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of their respective in vivo profiles.
Core Mechanism of Action: GABA-B Receptor Modulation
Both this compound and GS39783 act as positive allosteric modulators of the GABA-B receptor.[1] Unlike direct agonists that activate the receptor, PAMs bind to a distinct site on the receptor complex, enhancing the effect of the endogenous ligand, GABA.[2] This mechanism is believed to offer a more nuanced modulation of GABAergic neurotransmission, potentially leading to a better side-effect profile compared to full agonists like baclofen (B1667701).[3] The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to downstream signaling cascades, including the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in neuronal inhibition.[4]
In Vivo Effects on Alcohol Consumption
A significant area of investigation for both this compound and GS39783 is their potential to reduce excessive alcohol intake. Studies in genetically selected alcohol-preferring rat lines, such as Sardinian alcohol-preferring (sP) rats, have provided valuable comparative data.
Table 1: Comparison of this compound and GS39783 Effects on Alcohol Intake in Sardinian Alcohol-Preferring (sP) Rats
| Parameter | This compound | GS39783 | Citation |
| Effect on Alcohol Intake | Dose-dependent reduction. | Dose-dependent reduction. | [5][6] |
| Dose Range (oral) | 50-200 mg/kg | 25-100 mg/kg | [5][7] |
| Magnitude of Reduction | ~25-65% reduction with 50-200 mg/kg.[5] | Significant reduction.[7] | [5][7] |
| Duration of Effect | Stable reduction over a 7-day treatment period.[5] | Effect tended to diminish after the first 2-3 days of treatment.[5] | [5] |
| Effect on Water Intake | Increased, compensating for reduced alcohol intake.[5] | Not consistently reported to increase. | [5] |
| Effect on Food Intake | Tendency for reduction only at the highest dose (200 mg/kg).[5] | Not reported to have a significant effect. | [5] |
| Effect on Sucrose (B13894) Self-Administration | Reduced responding for sucrose only at the highest dose (200 mg/kg).[8] | Did not decrease lever pressing for a sucrose solution.[7] | [7][8] |
Experimental Protocols: Alcohol Self-Administration
The following provides a detailed methodology for a typical experiment evaluating the effects of these compounds on alcohol consumption in sP rats.
Detailed Methodology: Two-Bottle Choice Paradigm[6]
-
Subjects: Adult male Sardinian alcohol-preferring (sP) rats.[9][10] These rats are genetically selected for high alcohol preference and consumption.[11]
-
Housing: Rats are individually housed in standard laboratory cages.
-
Acclimation: Prior to the experiment, rats are given a free choice between a 10% (v/v) alcohol solution and water for several weeks to establish a stable baseline of alcohol consumption.
-
Drug Administration: this compound (50, 100, and 200 mg/kg) or GS39783 (doses may vary, e.g., 25, 50, 100 mg/kg) is suspended in a vehicle (e.g., distilled water with a few drops of Tween 80) and administered orally (i.g.) once daily for a period of 7 consecutive days.[5]
-
Measurements: The volume of alcohol and water consumed is measured daily by weighing the drinking bottles. Food intake is also monitored daily. Body weight is recorded regularly.
-
Data Analysis: The data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment and day as factors.
In Vivo Effects on Anxiety-Like Behavior
Both this compound and GS39783 have been investigated for their anxiolytic properties, often with GS39783 being more extensively characterized in this domain.
Table 2: Comparison of this compound and GS39783 Effects in Models of Anxiety
| Parameter | This compound | GS39783 | Citation |
| Anxiolytic-like Activity | Exhibits anxiolytic activity in vivo.[12] | Demonstrates anxiolytic-like effects in multiple rodent models.[13][14] | [12][13][14] |
| Models Used | Not as extensively reported as GS39783. | Elevated Plus Maze (EPM), Elevated Zero Maze, Stress-Induced Hyperthermia, Light-Dark Box.[13][15] | [13][15] |
| Effective Dose Range (oral/i.p.) | Not clearly defined in comparative anxiety studies. | 10-100 mg/kg (p.o.), 30 mg/kg (i.p.).[15][16] | [15][16] |
| Side Effect Profile | Appears to have a better side-effect profile than baclofen.[12] | Lacks sedative, cognitive, and myorelaxant side effects associated with baclofen and benzodiazepines.[2][13] | [2][12][13] |
| Effect on Locomotor Activity | Did not alter spontaneous locomotor activity in sP rats.[8] | No effect on locomotor activity in rats and mice.[13] | [8][13] |
| Individual Variability | Not extensively studied. | Effects may depend on the individual's basal anxiety and stress reactivity.[15] | [15] |
Experimental Protocols: Elevated Plus Maze
The elevated plus maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents.[17][18]
Detailed Methodology: Elevated Plus Maze (EPM) Test[14][20][21]
-
Subjects: Adult male mice or rats.
-
Apparatus: The EPM consists of four arms (e.g., 30 x 5 cm for mice) arranged in a plus shape and elevated above the floor (e.g., 40 cm).[19] Two arms are enclosed by high walls, and two are open. The apparatus is typically made of a non-reflective material.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the test.
-
GS39783 or vehicle is administered at a specified time before the test (e.g., 60 minutes for oral administration).
-
Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for 5 minutes.
-
The maze is cleaned between each trial to remove olfactory cues.
-
-
Data Collection and Analysis: An automated video tracking system records the animal's movement. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Summary and Conclusion
Both this compound and GS39783 demonstrate significant potential as modulators of the GABA-B system with therapeutic implications.
-
In the context of alcohol consumption, this compound appears to have a more sustained effect over repeated administration compared to GS39783.[5] It also shows a clearer dose-dependent reduction in intake in the studies reviewed.[5]
-
Regarding anxiety-like behavior, GS39783 has been more extensively characterized and consistently demonstrates anxiolytic effects across various models without the common side effects of other GABAergic drugs.[13][14] An interesting finding is that the anxiolytic effect of GS39783 may be more pronounced in individuals with higher baseline anxiety.[15]
-
Side effect profiles for both compounds appear favorable when compared to the GABA-B agonist baclofen, with a general lack of sedation and motor impairment at effective doses.[8][13]
References
- 1. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effect of the GABAB receptor agonist, baclofen, and the positive allosteric modulator of the GABAB receptor, GS39783, on alcohol self-administration in three different lines of alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The positive allosteric modulator of the GABA(B) receptor, this compound, suppresses alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sardinian alcohol-preferring rats: a genetic animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 11. Genetically selected Marchigian Sardinian alcohol-preferring (msP) rats: an animal model to study the neurobiology of alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral characterization of the novel GABAB receptor-positive modulator GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. psicothema.com [psicothema.com]
Validating rac-BHFF Activity at the GABAB Receptor: A Comparative Guide to Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the activity of rac-BHFF, a positive allosteric modulator (PAM) of the GABAB receptor, with a focus on the use of GABAB antagonists. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
GABAB Receptor Signaling Pathway
The GABAB receptor is a heterodimeric G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Its activation by GABA, or modulation by compounds like this compound, initiates a signaling cascade with significant physiological effects.
Caption: GABAB receptor signaling cascade.
Experimental Validation of this compound Activity using GABAB Antagonists
The primary approach to validating that this compound's effects are mediated through the GABAB receptor is to demonstrate that these effects can be blocked or attenuated by a competitive GABAB receptor antagonist. Below, we compare data and protocols from key in vitro and in vivo assays.
Quantitative Data Summary
The following tables summarize the effects of this compound on GABAB receptor activity in the presence and absence of GABAB antagonists.
Table 1: In Vitro Functional Assay Data
| Assay Type | Agonist | This compound Concentration | Antagonist | Antagonist Concentration | Key Findings | Reference |
| [³⁵S]GTPγS Binding | Baclofen (B1667701) (30 µM) | 10 µM | - | - | Increased baclofen-stimulated binding by over 500% in medial prefrontal cortex and over 1700% in cerebellum. | [1] |
| [³⁵S]GTPγS Binding | Baclofen | 10 µM | CGP35348 (1 mM) | 1 mM | This compound enhanced the partial agonist effects of CGP35348, increasing [³⁵S]GTPγS binding from 18% to 118% above basal in the medial prefrontal cortex. | [1] |
| GABA Release Assay | (±)-Baclofen | 0.3-30 µM | Saclofen | Not specified | This compound did not enhance the inhibitory effect of baclofen on depolarization-induced GABA release. Some effects of this compound were not associated with presynaptic GABAB receptor modulation. | [2] |
Table 2: In Vivo Behavioral Assay Data
| Animal Model | Assay | This compound Dose | Antagonist | Antagonist Dose | Key Findings | Reference |
| Pigeons | Drug Discrimination | ED₅₀ = 26 mg/kg | CGP35348 | 320 mg/kg | The discriminative stimulus effects of this compound were not antagonized by CGP35348. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of GABAB receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Objective: To determine if this compound enhances GABAB agonist-stimulated G-protein activation and if this enhancement is affected by a GABAB antagonist.
Materials:
-
Cell membranes expressing GABAB receptors (e.g., from rat brain regions or transfected cell lines)
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
GABAB agonist (e.g., GABA, baclofen)
-
This compound
-
GABAB antagonist (e.g., CGP35348)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from the tissue or cell line of interest using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay buffer
-
GABAB antagonist (at desired concentrations)
-
This compound (at desired concentrations)
-
GABAB agonist (at a fixed concentration, e.g., EC₅₀)
-
Cell membranes (typically 5-20 µg of protein)
-
GDP (to a final concentration of ~30 µM)
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of unlabeled GTPγS. Calculate the specific binding and express the data as a percentage of basal or agonist-stimulated binding.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled GABAB receptor.
Objective: To assess the ability of this compound to potentiate agonist-mediated inhibition of cAMP production and the reversal of this effect by a GABAB antagonist.
Materials:
-
HEK293 or CHO cells stably expressing GABAB receptors
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
GABAB agonist (e.g., GABA)
-
This compound
-
GABAB antagonist (e.g., CGP35348)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
Procedure:
-
Cell Culture: Plate the GABAB receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treatment with Antagonist: Pre-incubate the cells with the GABAB antagonist at various concentrations for 15-30 minutes.
-
Addition of Modulator and Agonist: Add this compound followed by the GABAB agonist to the wells.
-
Stimulation of Adenylyl Cyclase: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for the GABAB agonist in the presence and absence of this compound and the antagonist. Calculate the EC₅₀ values and the magnitude of the shift in potency.
Experimental Workflow and Logic
The validation of a GABAB PAM like this compound using antagonists follows a logical progression from initial binding and functional characterization to more complex cellular and in vivo models.
Caption: Experimental workflow for validating this compound.
Conclusion
The experimental evidence strongly supports the classification of this compound as a positive allosteric modulator of the GABAB receptor. In vitro functional assays, such as [³⁵S]GTPγS binding, demonstrate that this compound enhances the activity of GABAB agonists. However, the interaction with GABAB antagonists is complex. While some in vitro effects are sensitive to antagonists, in vivo studies have shown that the discriminative stimulus effects of this compound may not be blocked by classical competitive antagonists like CGP35348[3]. This suggests that this compound may have a unique mode of action at the GABAB receptor, potentially involving direct activation of the GABAB2 subunit at higher concentrations, or that different GABAB receptor populations exhibit varied susceptibility to its modulatory effects[1][3]. Further studies employing a wider range of antagonists and experimental models are warranted to fully elucidate the intricate pharmacology of this compound.
References
- 1. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New effects of GABAB receptor allosteric modulator this compound on ambient GABA, uptake/release, Em and synaptic vesicle acidification in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
rac-BHFF: A Deep Dive into its Selectivity for the GABA-B Receptor
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a comprehensive comparison of rac-BHFF's activity, focusing on its well-documented effects on the GABA-B receptor. While extensive screening data against a wider panel of G-protein coupled receptors (GPCRs) is not publicly available, the existing literature and supplier information consistently highlight its selectivity.
Overview of this compound
This compound is a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor.[1][2][3] As a PAM, it does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, gamma-aminobutyric acid (GABA). This modulatory activity makes it a valuable tool for studying GABA-B receptor function and a potential therapeutic agent for conditions such as anxiety and substance use disorders.
Performance Against the GABA-B Receptor
Studies have demonstrated that this compound significantly potentiates GABA-induced signaling at the GABA-B receptor. This is characterized by a leftward shift in the concentration-response curve for GABA, indicating increased potency.
Unfortunately, a comprehensive, publicly available dataset comparing the activity of this compound across a broad spectrum of other GPCRs (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors) could not be identified in the current literature. Chemical suppliers consistently describe this compound as "selective" for the GABA-B receptor, suggesting that significant off-target activities at other GPCRs have not been observed in proprietary screening panels.
Signaling Pathway of GABA-B Receptor Modulation by this compound
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor and the modulatory effect of this compound.
Caption: GABA-B receptor signaling cascade and the allosteric modulation by this compound.
Experimental Protocols
While specific screening data against a wide range of GPCRs is unavailable, a general workflow for such an experiment is described below. This protocol outlines a typical approach for assessing the selectivity of a compound like this compound.
Experimental Workflow: GPCR Selectivity Profiling
Caption: A generalized workflow for assessing the selectivity of a compound against a panel of GPCRs.
Methodology for a Hypothetical GPCR Screening Assay (e.g., Calcium Flux Assay)
-
Cell Culture: Maintain stable cell lines individually expressing the GPCRs of interest in appropriate culture medium. For example, HEK293 or CHO cells are commonly used.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Preparation: Seed the cells into 96- or 384-well microplates. After cell adherence, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the serially diluted this compound to the appropriate wells. Include control wells with vehicle only (negative control) and a known agonist for each receptor (positive control).
-
Signal Detection: Use a fluorescence plate reader to measure the intracellular calcium concentration before and after the addition of an agonist for each respective GPCR.
-
Data Analysis:
-
Normalize the fluorescence data to the baseline and the maximum response induced by a saturating concentration of the respective agonist.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.
-
Conclusion
References
A Comparative Guide to rac-BHFF and Other GABAB Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the positive allosteric modulator (PAM) rac-BHFF with other key GABAB receptor modulators. The information is compiled from preclinical research to assist in the evaluation of these compounds for therapeutic development and research applications.
Introduction to GABAB Positive Allosteric Modulators
The γ-aminobutyric acid type B (GABAB) receptor, a G-protein coupled receptor (GPCR), is a crucial mediator of slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Unlike orthosteric agonists like baclofen (B1667701) that directly activate the receptor, positive allosteric modulators (PAMs) bind to a distinct site on the receptor. This binding enhances the affinity and/or efficacy of the endogenous ligand, GABA.[1] This mechanism of action suggests that GABAB PAMs may offer a more refined therapeutic approach with a potentially wider therapeutic window and fewer side effects, such as sedation and tolerance, compared to full agonists.[1][2] This guide focuses on this compound and compares its pharmacological profile to other well-characterized GABAB PAMs, including CGP7930 and GS39783.
Comparative In Vitro Performance
The following table summarizes the reported in vitro potency and efficacy of this compound and other GABAB PAMs in functional assays. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Assay Type | Potency (EC50) | Efficacy (% of GABA max response or fold-increase) | Species/System |
| This compound | Not specified | > 15-fold increase in GABA potency | > 149% increase in GABA efficacy | Not specified |
| CGP7930 | [³⁵S]GTPγS Binding | ~5.4 µM (native receptors) | Potentiates GABA-stimulated binding | Rat brain membranes |
| GS39783 | [³⁵S]GTPγS Binding | ~3.1 µM (native receptors) | Potentiates GABA-stimulated binding | Rat cortical membranes |
| ORM-27669 | Calcium Mobilization & [³⁵S]GTPγS Binding | Less potent than this compound | Low efficacy as an agonist | Rat and human recombinant receptors |
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by GABA, and potentiation by a PAM, initiates a signaling cascade through the Gi/o family of G-proteins. The activated G-protein dissociates into Gαi/o and Gβγ subunits, which then modulate downstream effectors. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, the inhibition of presynaptic voltage-gated calcium channels (CaV), and the activation of postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Caption: GABAB receptor signaling cascade.
Experimental Methodologies
The characterization of GABAB PAMs typically involves a variety of in vitro functional assays. Below are detailed protocols for two common assays used to assess the potency and efficacy of these modulators.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of GABAB receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Objective: To determine the ability of a test compound to potentiate GABA-stimulated [³⁵S]GTPγS binding to G-proteins in cell membranes expressing GABAB receptors.
Materials:
-
Cell membranes prepared from cells stably expressing GABAB receptors or from brain tissue (e.g., rat cortex).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
GABA (γ-aminobutyric acid).
-
Test compounds (e.g., this compound).
-
[³⁵S]GTPγS (radioligand).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed, sub-maximal concentration of GABA.
-
Varying concentrations of the test compound (PAM).
-
A fixed concentration of GDP (e.g., 10 µM).
-
Membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well to start the binding reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the stimulated binding (counts per minute) against the logarithm of the PAM concentration. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the PAM.
Intracellular Calcium Mobilization Assay
This cell-based assay is used to measure the activation of Gq/i-coupled receptors that lead to an increase in intracellular calcium concentration. For Gi-coupled receptors like GABAB, co-expression of a promiscuous G-protein (e.g., Gαqi5) is often required to couple the receptor activation to a calcium signal.
Objective: To assess the ability of a test compound to potentiate GABA-induced intracellular calcium flux in cells co-expressing GABAB receptors and a chimeric G-protein.
Materials:
-
HEK293 cells or other suitable cell line.
-
Cells stably or transiently co-expressing the GABAB receptor subunits and a promiscuous G-protein (e.g., Gαqi5).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GABA.
-
Test compounds (e.g., this compound).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the engineered cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C in the dark to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a fixed, sub-maximal concentration of GABA in assay buffer in a separate plate.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
The instrument's automated pipettor adds the GABA and test compound solution to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot the ΔF against the logarithm of the PAM concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ.
Experimental Workflow for GABAB PAM Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel GABAB PAM.
Caption: In vitro characterization workflow for GABAB PAMs.
Discussion and Conclusion
The available data indicates that this compound is a potent GABAB PAM, significantly increasing both the potency and efficacy of GABA. In preclinical studies, this compound has demonstrated efficacy in reducing alcohol intake in animal models, with a sustained effect over time that appears more stable than that of CGP7930 and GS39783.[4] This suggests that this compound may have a favorable profile for the treatment of alcohol use disorder.
Furthermore, studies have shown that the effects of GABAB PAMs are not identical to those of GABAB agonists.[2] For instance, PAMs like this compound often exhibit a better side-effect profile, with less motor impairment and sedation at effective doses.[2] The differential effects observed between various PAMs, such as the lower efficacy of ORM-27669 compared to the high-efficacy of this compound, highlight the nuanced pharmacology within this class of compounds and suggest that specific PAMs could be tailored for different therapeutic indications.
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to rac-BHFF and Novel GABA-B Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of rac-BHFF and other novel positive allosteric modulators (PAMs) of the GABA-B receptor. The information is intended to assist researchers in selecting appropriate tools for their studies and to provide a comparative framework for drug development professionals.
Introduction to GABA-B PAMs
The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Activation of the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, leads to the inhibition of adenylyl cyclase and the modulation of inwardly rectifying potassium (Kir3) and voltage-gated calcium channels. This results in a dampening of neuronal excitability.
Orthosteric agonists of the GABA-B receptor, such as baclofen, have therapeutic applications but are often limited by side effects like sedation, muscle relaxation, and the development of tolerance. Positive allosteric modulators (PAMs) represent a promising alternative. These molecules bind to a site on the receptor distinct from the GABA binding site and do not activate the receptor directly. Instead, they enhance the affinity and/or efficacy of the endogenous agonist, GABA.[2] This mechanism of action suggests that PAMs may offer a more subtle and physiologically relevant modulation of GABA-B signaling, potentially leading to a better therapeutic window. A recent review highlights the therapeutic potential of GABA-B PAMs for alcohol use disorder, with several compounds having been investigated in preclinical models.[3]
Mechanism of Action: A Shared Principle with Subtle Differences
Both this compound and other novel GABA-B PAMs share the fundamental mechanism of enhancing the effect of GABA at the GABA-B receptor. They bind to an allosteric site within the transmembrane domain of the GABA-B2 subunit. This binding event is thought to stabilize a conformational state of the receptor that has a higher affinity for GABA and/or is more efficiently coupled to its downstream signaling pathways.
While the core mechanism is the same, subtle differences in the binding modes and resulting conformational changes induced by different PAMs can lead to variations in their pharmacological profiles. For example, some PAMs may primarily increase the potency of GABA (a leftward shift in the dose-response curve), while others may have a more pronounced effect on the maximal efficacy of GABA (an increase in the Emax). Furthermore, some PAMs, including this compound, have been shown to possess some intrinsic agonist activity at high concentrations in certain assay systems, which can further differentiate their profiles.[4]
Signaling Pathway of GABA-B Receptor Modulation by PAMs
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor and the modulatory role of PAMs.
Quantitative Comparison of this compound and Novel GABA-B PAMs
The following tables summarize in vitro pharmacological data for this compound and a selection of other novel GABA-B PAMs. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions (e.g., cell lines, receptor expression levels, assay buffers).
Table 1: In Vitro Potency and Efficacy of GABA-B PAMs in [³⁵S]GTPγS Binding Assays
| Compound | Assay System | GABA Concentration | EC₅₀ (nM) | % Maximal Stimulation (Eₘₐₓ) | Fold Shift of GABA EC₅₀ | Source |
| This compound | Rat cortical membranes | 300 nM | ~300 | >100% of GABA | Not Reported | Malherbe et al., 2008 (cited in[5]) |
| This compound | Recombinant human GABA-B | 1 µM | 260 | 149% of GABA | >15 | Tocris Bioscience[6][7] |
| ORM-27669 | Recombinant rat GABA-B | 1 µM | >10,000 | Low agonist efficacy | Not Reported | [4] |
| GS39783 | Recombinant rat GABA-B | 1 µM | 230 | Not Reported | ~2 | Urwyler et al., 2003 (cited in[8]) |
| ADX71441 | Not Specified | Not Specified | Potent | Not Reported | Not Reported | [9] |
| KK-92A | Multiple in vitro assays | Not Specified | High potency | Not Reported | Not Reported |
Table 2: In Vivo Efficacy of GABA-B PAMs in Animal Models of Alcohol Consumption
| Compound | Animal Model | Dosing Regimen | Key Findings | Source |
| This compound | Alcohol-preferring (sP) rats | 50-200 mg/kg, i.g., for 7 days | Dose-dependent reduction in alcohol intake that was stable over the treatment period. | |
| GS39783 | Alcohol-preferring (sP) rats | Not Specified | Reduced alcohol intake, but effect tended to diminish after 2-3 days. | |
| ADX71441 | Binge-like drinking mice | 3-10 mg/kg | Dose-dependently suppressed alcohol self-administration. | [9] |
| KK-92A | Alcohol-preferring (sP) rats | 5-20 mg/kg | Suppressed alcohol self-administration and reinstatement of alcohol seeking. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize GABA-B PAMs.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.
Objective: To determine the potency and efficacy of a PAM to enhance GABA-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes prepared from cells expressing recombinant GABA-B receptors or from native tissue (e.g., rat cortex).
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GABA and the test PAM.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of the PAM in the presence of a fixed, submaximal concentration of GABA.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the PAM to determine the EC₅₀ and Eₘₐₓ.
Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled signaling pathways, which can be engineered to be coupled to GABA-B receptors.
Objective: To measure the potentiation of GABA-induced intracellular calcium release by a PAM.
Materials:
-
HEK293 cells co-expressing GABA-B receptors and a promiscuous G-protein (e.g., Gαqi5) that couples to the calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GABA and the test PAM.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye.
-
Compound Addition: Add the test PAM at various concentrations.
-
GABA Stimulation: Add a fixed concentration of GABA to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the PAM concentration to determine the EC₅₀ and Eₘₐₓ of potentiation.
Alcohol Self-Administration Model
This in vivo model is used to assess the reinforcing properties of alcohol and the potential of a compound to reduce alcohol consumption.
Objective: To evaluate the effect of a PAM on voluntary alcohol consumption in rodents.
Animals:
-
Alcohol-preferring rat strains (e.g., Sardinian sP rats) or mice.
Procedure:
-
Training: Train the animals to self-administer an alcohol solution by pressing a lever in an operant chamber. A second lever is often available that delivers a non-rewarding solution (e.g., water).
-
Baseline: Establish a stable baseline of alcohol self-administration over several days.
-
Drug Administration: Administer the test PAM (e.g., this compound) or vehicle prior to the self-administration session.
-
Testing: Record the number of lever presses for alcohol and the amount of alcohol consumed during the session.
-
Data Analysis: Compare the alcohol consumption in the drug-treated group to the vehicle-treated group.
Conclusion
This compound is a well-characterized and potent GABA-B PAM that has demonstrated efficacy in preclinical models of anxiety and addiction. Novel GABA-B PAMs, such as ADX71441 and KK-92A, have also shown promising preclinical activity, particularly in the context of reducing alcohol-related behaviors.[9] While all these compounds share a common mechanism of action, there are likely subtle but important differences in their pharmacological profiles that may translate to differences in their therapeutic potential and side-effect profiles. The choice of a specific PAM for research or development purposes will depend on the desired pharmacological properties and the specific application. The experimental protocols outlined in this guide provide a framework for the continued characterization and comparison of this promising class of therapeutic agents.
References
- 1. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator this compound: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator ADX71441 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 8. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, this compound, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The positive allosteric GABAB receptor modulator this compound enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling rac-BHFF
Essential Safety and Handling Guide for rac-BHFF
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is crucial to supplement this information with the official Safety Data Sheet (SDS) provided by your supplier, as this document will contain more detailed hazard information.
Summary of Key Information
This compound is a potent and selective GABAB receptor positive allosteric modulator. As with any research chemical where the full toxicological profile may not be publicly known, it should be handled with care. This material should be considered hazardous until further information becomes available. Standard laboratory procedures for handling chemical compounds should be strictly followed.
Physical and Chemical Properties
A summary of the available quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 330.34 g/mol |
| Formula | C₁₇H₂₁F₃O₃ |
| Appearance | Crystalline solid |
| Purity | ≥95% to ≥98% (HPLC) |
| Storage Temperature | +4°C or -20°C |
| Solubility | Soluble in ethanol (B145695) (approx. 30 mg/mL), DMSO (approx. 30 mg/mL), and dimethyl formamide (B127407) (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection : A standard laboratory coat must be worn.
-
Respiratory Protection : While not explicitly stated for routine handling of small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's safety officer for specific guidance.
Operational Plan: Handling and Preparation of Solutions
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Weighing : As this compound is a crystalline solid, care should be taken to avoid generating dust when weighing.
-
Dissolving : To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol or DMSO. The solvent should be purged with an inert gas. For aqueous solutions, first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day.
-
Handling : Avoid all direct contact with the substance. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. After handling, wash hands and any exposed skin thoroughly.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Any disposable materials used in the handling process (e.g., weigh boats, pipette tips, contaminated gloves) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
Decontamination : All non-disposable equipment and work surfaces should be thoroughly decontaminated with an appropriate solvent (e.g., ethanol) after use. The cleaning materials should also be disposed of as hazardous waste.
-
Final Disposal : All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
This guide is intended to provide foundational safety information. Always prioritize the specific recommendations and hazard information provided in the
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
